Lathosterol-d7
Description
Properties
Molecular Formula |
C₂₇H₃₉D₇O25 |
|---|---|
Molecular Weight |
393.7 |
Synonyms |
(3β,5α)-Cholest-7-en-3-ol; 5α-Cholest-7-en-3β-ol; 3β-Hydroxy-5α-cholest-7-ene-d7; 7-En-3-cholestanol-d7; Cholest-7-en-3-ol-d7; Lathosterol-d7; Δ7-Cholestenol-d7; γ-Cholestenol-d7; |
Origin of Product |
United States |
Foundational & Exploratory
Lathosterol-d7 in Lipidomics and Clinical Diagnostics: A Technical Whitepaper on Quantifying Cholesterol Biosynthesis
Introduction
Lathosterol-d7 is a highly stable, deuterium-labeled isotope of lathosterol, a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis[1]. In the fields of lipidomics, clinical chemistry, and drug development, Lathosterol-d7 serves as the gold-standard internal standard for isotope dilution mass spectrometry (ID-MS)[2]. Because circulating lathosterol levels directly reflect the rate of endogenous, whole-body cholesterol synthesis, accurately quantifying this biomarker is essential for diagnosing inborn errors of metabolism, evaluating lipid-lowering therapies, and mapping complex lipidomic profiles[3].
Biochemical Context: Lathosterol as a Biomarker
Endogenous cholesterol is synthesized via two primary pathways: the Kandutsch-Russell pathway (predominant in the liver, producing lathosterol as the penultimate precursor) and the Bloch pathway (prominent in the brain and extrahepatic tissues, producing desmosterol)[4]. Lathosterol levels, particularly when expressed as a ratio to total cholesterol (L:C ratio), are robust, validated indicators of hepatic cholesterol synthesis rates[3].
Clinical applications of lathosterol quantification include:
-
Diagnosing Lathosterolosis: A rare autosomal recessive disorder caused by mutations in the SC5D gene, which encodes sterol-C5-desaturase[5]. This enzyme converts lathosterol to 7-dehydrocholesterol. Deficiency leads to a metabolic block, resulting in toxic accumulation of lathosterol and severe congenital anomalies, including microcephaly, failure to thrive, and liver disease[5][6].
-
Pharmacodynamic Monitoring: Statins (HMG-CoA reductase inhibitors) decrease cholesterol synthesis, leading to a measurable, significant drop in lathosterol levels[7]. Conversely, baseline L:C ratios can predict a patient's cholesterol-lowering response to plant sterol consumption, helping clinicians identify therapeutic responders versus non-responders[8].
Fig 1: Kandutsch-Russell pathway highlighting Lathosterol and SC5D enzyme deficiency.
Quantitative Data Summaries
To contextualize the biomarker, we must understand its biological variation and clinical dynamics. The tables below summarize key quantitative metrics.
Table 1: Biological Variation of Sterol Biomarkers
| Biomarker | Biological Function | Intra-individual Variation (CVI) | Inter-individual Variation (CVG) |
| Lathosterol | Cholesterol Synthesis | 22.5% | 52.0% |
| β-Sitosterol | Cholesterol Absorption | 11.8% | 28.5% |
| Campesterol | Cholesterol Absorption | 11.8% | 28.8% |
Data derived from biological variability studies[9].
Table 2: Clinical Dynamics of Lathosterol
| Clinical State / Intervention | Impact on Lathosterol Levels | Mechanistic Rationale |
| Lathosterolosis (SC5D Mutation) | Highly Elevated | Metabolic block prevents conversion of lathosterol to 7-dehydrocholesterol[5]. |
| Statin Therapy (e.g., Lovastatin) | Significantly Reduced | Inhibition of HMG-CoA reductase suppresses the entire upstream synthesis pathway[7]. |
| High Dietary Cholesterol | Unchanged / Slight Increase | Dietary cholesterol does not strongly suppress endogenous synthesis markers in serum[7]. |
Experimental Protocols: Isotope Dilution LC-MS/MS
The accurate quantification of lathosterol requires rigorous sample preparation and chromatographic separation. Cholesterol is present in plasma at concentrations >1000 times higher than lathosterol and shares a highly similar structure and molecular weight[10]. Without proper separation, cholesterol causes severe ion suppression and camouflages the lathosterol peak.
To create a self-validating analytical system, Lathosterol-d7 is utilized as an internal standard. By spiking the heavy isotope into the sample at the very beginning of the workflow, it corrects for matrix effects, extraction losses, and variations in ionization efficiency, as it behaves chemically identically to endogenous lathosterol but features a +7 Da mass shift[1].
Step-by-Step Methodology
1. Internal Standard Spiking
-
Action: Aliquot 250 µL of human plasma or serum into a glass conical centrifuge tube. Add 20 µL of a 10 ng/µL Lathosterol-d7 working solution (prepared in HPLC-grade methanol)[11]. Vortex thoroughly.
-
Causality: Spiking the internal standard before any sample manipulation ensures that the deuterated isotope undergoes the exact same degradation and extraction recovery as the endogenous analyte. This ratio-based quantification is the absolute cornerstone of a self-validating ID-MS system.
2. Saponification (Alkaline Hydrolysis)
-
Action: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the mixture. Incubate at 60–65°C for 60 minutes with continuous shaking[1][2].
-
Causality: Lathosterol exists in both free and esterified forms in the bloodstream. Alkaline hydrolysis cleaves the ester bonds, releasing all sterols into their free form, which is mandatory for measuring total lathosterol levels[2].
3. Liquid-Liquid Extraction (LLE)
-
Action: Cool the sample to room temperature, add 0.5 mL of Milli-Q water, and then add 3 mL of a non-polar solvent (e.g., cyclohexane or hexane). Vortex vigorously for 20 seconds and centrifuge at 1300 × g for 10 minutes to separate the phases. Collect the upper organic layer[11].
-
Causality: Sterols are highly lipophilic. The addition of water increases the polarity of the aqueous phase, driving the non-saponifiable lipids (sterols) into the non-polar organic solvent while leaving salts, proteins, and polar metabolites behind.
4. Reconstitution and UPLC-MS/MS Analysis
-
Action: Evaporate the extracted organic layer under a gentle stream of nitrogen. Reconstitute the dried extract in methanol. Inject 5 µL onto a UPLC system equipped with a high-resolution column (e.g., C18 or Pentafluorophenyl [PFP] stationary phase)[10][12]. Use an isocratic mobile phase of methanol and water with 0.1% formic acid. Detect using a tandem mass spectrometer in positive Atmospheric Pressure Chemical Ionization (APCI) mode via Multiple Reaction Monitoring (MRM)[10].
-
Causality: A high-resolution stationary phase (like PFP) is critical to chromatographically separate lathosterol from the massive cholesterol peak before they enter the mass spectrometer. This prevents the cholesterol signal from suppressing the ionization of lathosterol and lathosterol-d7[10][12].
Fig 2: Isotope dilution LC-MS/MS workflow utilizing Lathosterol-d7 as an internal standard.
References
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PubMed - Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans[Link]
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PubMed - Biological variation of β-sitosterol, campesterol, and lathosterol as cholesterol absorption and synthesis biomarkers[Link]
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PubMed - Serum lathosterol levels in human subjects reflect changes in whole body cholesterol synthesis induced by lovastatin but not dietary cholesterol [Link]
-
PubMed - Lathosterol-to-cholesterol ratio in serum predicts cholesterol-lowering response to plant sterol consumption[Link]
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Orphanet - Lathosterolosis [Link]
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Medpace - Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System[Link]
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PMC - Simplified LC-MS Method for Analysis of Sterols in Biological Samples[Link]
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PMC - Integrative protocol for quantifying cholesterol-related sterols in human serum samples[Link]
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PMC - Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome[Link]
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A Technical Guide to Interrogating the Kandutsch-Russell Pathway using Stable Isotope-Labeled Lathosterol-d7
Executive Summary
The biosynthesis of cholesterol, a molecule fundamental to mammalian cell structure and function, proceeds through complex, multi-step enzymatic pathways. The Kandutsch-Russell pathway is a critical branch in the post-squalene synthesis of cholesterol, involving key sterol intermediates such as lathosterol. Accurate quantification of these intermediates provides a direct window into the dynamics of cholesterol synthesis, offering invaluable insights for studying metabolic diseases and the efficacy of therapeutic interventions. However, the inherent complexity of biological matrices and the structural similarity of sterol intermediates pose significant analytical challenges. This guide details the strategic use of Lathosterol-d7, a stable isotope-labeled internal standard, in conjunction with mass spectrometry to overcome these challenges. We provide an in-depth exploration of the Kandutsch-Russell pathway, the principles of stable isotope dilution, and a field-proven, step-by-step protocol for the precise and accurate quantification of lathosterol, empowering researchers to achieve robust and reliable data in their investigations of cholesterol metabolism.
The Kandutsch-Russell Pathway: A Cornerstone of Cholesterol Biosynthesis
Cholesterol is an indispensable component of cell membranes and the precursor for vital molecules like steroid hormones, vitamin D, and bile acids. Its synthesis is a meticulously regulated process involving over 20 enzymes.[] Post-lanosterol, the pathway bifurcates into two primary branches: the Bloch pathway and the Kandutsch-Russell pathway.[2][3]
The Kandutsch-Russell pathway is distinguished by the early reduction of the C24 double bond in the sterol side chain.[4][5] The pathway proceeds through a series of enzymatic modifications to the sterol nucleus. A critical step in this pathway is the conversion of lathosterol to 7-dehydrocholesterol (7-DHC), catalyzed by the enzyme lathosterol 5-desaturase (encoded by the SC5D gene).[6] The final step is the reduction of 7-DHC to cholesterol by 7-dehydrocholesterol reductase (DHCR7).[]
Clinical Significance: The integrity of this pathway is paramount for health. Genetic defects in the enzymes of the Kandutsch-Russell pathway lead to severe inborn errors of metabolism. For instance, a deficiency in SC5D causes Lathosterolosis , a rare autosomal recessive disorder characterized by the accumulation of lathosterol.[7][8][9] This condition presents with multiple congenital anomalies and severe developmental issues, underscoring the importance of tightly regulated sterol metabolism.[7][9] Similarly, a deficiency in DHCR7, the final enzyme in the pathway, results in Smith-Lemli-Opitz Syndrome (SLOS) , another serious developmental disorder.[10][11] Therefore, monitoring the levels of intermediates like lathosterol is crucial for diagnosing these conditions and for assessing the efficacy of cholesterol-lowering therapies, such as statins.[12]
Caption: A simplified diagram of the Kandutsch-Russell pathway for cholesterol biosynthesis.
The Analytical Challenge and the Isotopic Solution: Lathosterol-d7
Quantifying endogenous sterols in biological samples is notoriously difficult. The reasons are multifold:
-
Complex Matrix: Biological samples like plasma or tissue homogenates contain a vast array of lipids and other molecules that can interfere with analysis.
-
Low Abundance: Pathway intermediates are often present at concentrations several orders of magnitude lower than that of cholesterol.[13]
-
Structural Similarity: Sterol isomers and precursors are structurally very similar, making chromatographic separation a significant challenge.[13][14]
-
Sample Processing Losses: Extraction and sample preparation steps can lead to variable and unpredictable analyte loss.[15]
The Principle of Stable Isotope Dilution Mass Spectrometry (SID-MS): To overcome these obstacles, SID-MS is the gold standard.[16][17] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Lathosterol-d7—to the sample at the very beginning of the workflow.[12][15]
Lathosterol-d7 (Deuterated Lathosterol) is an ideal internal standard because:
-
Chemical Equivalence: It is chemically identical to endogenous lathosterol, meaning it behaves identically during extraction, derivatization, and chromatography.[8] This ensures that any sample loss affecting the native analyte also affects the standard in the same proportion.
-
Mass Difference: The deuterium atoms increase its mass without altering its chemical properties. This mass shift allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.
-
Co-elution: It co-elutes with the endogenous lathosterol, providing the best possible correction for matrix effects and ionization suppression during analysis.[14]
By measuring the peak area ratio of the endogenous lathosterol to the Lathosterol-d7 standard, one can calculate the precise concentration of the endogenous analyte, effectively nullifying variations introduced during sample handling and analysis.[8][15]
Experimental Workflow: Quantification of Lathosterol using LC-MS/MS
This section provides a robust, self-validating protocol for the quantification of lathosterol in human plasma using Lathosterol-d7 and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General experimental workflow for sterol analysis using Lathosterol-d7.
Materials and Reagents
-
Standards: Lathosterol (Cayman Chemical, Item No. 9003102 or equivalent), Lathosterol-d7 (Avanti Polar Lipids, Item No. 700056P or equivalent).[18]
-
Solvents: HPLC-grade or MS-grade Methanol, Ethanol, Cyclohexane, Formic Acid.
-
Reagents: Sodium Hydroxide (NaOH), Butylated Hydroxytoluene (BHT), Distilled Water.
-
Equipment: Glass conical centrifuge tubes, vortex mixer, heating block/water bath, nitrogen evaporator, UPLC/HPLC system, and a tandem mass spectrometer (e.g., Sciex QTRAP 5500 or equivalent).[13][19]
Step-by-Step Protocol: Sample Preparation
-
Internal Standard Spiking (The Trustworthiness Anchor): To a 250 µL plasma sample in a glass tube, add a precise volume (e.g., 20 µL) of a Lathosterol-d7 working solution (e.g., 10 ng/µL in methanol).[8][12] Vortex for 10 seconds.
-
Causality: This step is performed first to ensure the internal standard is subjected to all subsequent extraction and handling steps alongside the endogenous analyte, which is the core principle of isotope dilution.[20]
-
-
Saponification (Hydrolysis): Add 1 mL of freshly prepared 1 M NaOH in 90% ethanol. Add a small amount of BHT as an antioxidant to prevent auto-oxidation of sterols during heating. Cap the tube tightly.[12]
-
Causality: A significant portion of sterols in plasma are esterified to fatty acids. Saponification (alkaline hydrolysis) is essential to cleave these ester bonds, liberating the free sterols for extraction and analysis.
-
-
Incubation: Incubate the mixture at 65°C for 60 minutes with shaking.[12]
-
Sterol Extraction: Cool the sample to room temperature. Add 0.5 mL of distilled water, followed by 3 mL of cyclohexane to extract the non-saponifiable lipids (sterols).[12] Vortex vigorously for 1 minute and centrifuge at ~1500 x g for 5 minutes to separate the phases.
-
Collection and Evaporation: Carefully transfer the upper organic (cyclohexane) phase to a new clean glass tube. Repeat the extraction step on the aqueous phase for exhaustive recovery. Combine the organic phases. Dry the extract to complete dryness under a gentle stream of nitrogen.
-
Causality: Drying removes the extraction solvent, concentrating the analytes. Reconstitution in a small volume of mobile-phase-compatible solvent ensures compatibility with the LC system and enhances detection sensitivity.
-
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 83% Methanol with 0.1% Formic Acid).[13] Transfer to an autosampler vial for analysis.
Step-by-Step Protocol: LC-MS/MS Analysis
-
Rationale for UPLC/HPLC: Ultra-high performance liquid chromatography is crucial for separating lathosterol from its isomers and the overwhelmingly abundant cholesterol, which can otherwise cause ion suppression and interfere with quantification.[13] A C18 or similar reversed-phase column is typically used.[19]
-
Rationale for APCI-MS/MS: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterol analysis as it provides robust and efficient ionization for these relatively nonpolar molecules.[13][19] Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.[21]
Example LC-MS/MS Conditions:
-
Column: Reversed-phase C18 or Hypersil GOLD column (e.g., 2.1 x 100 mm, 1.9 µm)[13][19]
-
Mobile Phase: Isocratic flow of Methanol with 0.1% Formic Acid / Water with 0.1% Formic Acid (e.g., 83:17 v/v)[13]
-
MS System: Tandem Quadrupole Mass Spectrometer
-
MRM Transitions: Monitor the specific mass transitions for both the analyte and the internal standard.
Data Presentation: MRM Transitions
The selection of specific and intense MRM transitions is fundamental for a sensitive and selective assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Lathosterol | 369.3 / 369.4 | 161.1 / 95.1 | APCI (+) | [13][19] |
| Lathosterol-d7 | 376.4 / 375.6 | 161.1 / 95.1 | APCI (+) | [19] |
Note: Exact m/z values may vary slightly based on instrument calibration and the specific deuterated standard used. Product ions are often chosen based on characteristic fragmentation of the sterol backbone.
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma or a BSA solution) with known concentrations of unlabeled lathosterol.[13] Add a fixed amount of Lathosterol-d7 to each calibrator, identical to the amount added to the unknown samples.
-
Ratio Calculation: Process the LC-MS/MS data to obtain the peak areas for both the endogenous lathosterol and the Lathosterol-d7 internal standard for each sample and calibrator. Calculate the Peak Area Ratio (PAR) = (Area of Lathosterol) / (Area of Lathosterol-d7).
-
Quantification: Plot the PAR of the calibration standards against their known concentrations. Apply a linear regression model to generate a standard curve. The concentration of lathosterol in the unknown biological samples can then be accurately determined by interpolating their measured PARs onto this curve.[15]
Conclusion
The Kandutsch-Russell pathway is a central route in cholesterol biosynthesis with profound implications for human health and disease. The accurate measurement of its intermediates, such as lathosterol, is essential for both clinical diagnostics and basic research. This guide has established the analytical imperative for using stable isotope dilution mass spectrometry and has provided a detailed, field-proven protocol centered on the use of Lathosterol-d7 as an internal standard. By adhering to these principles and methodologies, researchers can achieve the high degree of accuracy, precision, and trustworthiness required to confidently investigate the complex dynamics of cholesterol metabolism and develop next-generation therapeutic strategies.
References
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Chatterjee, S., et al. "Cholesterol biosynthesis takes place by two pathways, namely, the...". ResearchGate. [Link]
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Ho, A. C. C., et al. (2014). "Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome". JIMD Reports, 12, 129–134. [Link]
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Medpace. "Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System". [Link]
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PubChem. "Bloch Pathway (Cholesterol Biosynthesis)". [Link]
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LIPID MAPS. "Sterols Mass Spectra Protocol". [Link]
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Mitsche, M. A., et al. (2015). "Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways". eLife, 4, e07999. [Link]
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Honda, A., et al. (2009). "Highly sensitive quantification of key regulatory oxysterols in biological samples by LC-ESI-MS/MS". Journal of Lipid Research, 50(2), 350-357. [Link]
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Shukla, A., et al. (2014). "Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle". PLOS ONE, 9(3), e92898. [Link]
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Medpace. "Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry". [Link]
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Ho, A. C. C., et al. (2014). "Lathosterolosis: a disorder of cholesterol biosynthesis resembling smith-lemli-opitz syndrome". JIMD reports, 12, 129-34. [Link]
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Ačimovič, J., et al. (2020). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples". Metabolites, 10(9), 366. [Link]
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Stella, C., et al. (2021). "The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo". Metabolites, 11(10), 661. [Link]
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Wassif, C. A., & Porter, F. D. (2022). "The role of cholesterol biosynthesis and metabolism causing medical complexity in patients with Smith-Lemli-Opitz Syndrome (SLOS)". Journal of Neurochemistry, 162(5), 481-494. [Link]
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LIPID MAPS. "Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry". [Link]
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Avanti Polar Lipids. "Natural Sterols | Sterols - Deuterated". [Link]
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Schött, H. F., et al. (2011). "Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum". Journal of Chromatography B, 879(26), 2645-2652. [Link]
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Dong, J., et al. (2022). "Structural enzymology of cholesterol biosynthesis and storage". Journal of Biological Chemistry, 298(6), 102008. [Link]
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OHSU. "Sterol Analysis Clinical Laboratory Services Guide". [Link]
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Mitsche, M. A., et al. (2015). "Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways". eLife. [Link]
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Patel, E. S., et al. (2024). "Chemical Inhibition of Sterol Biosynthesis". Biomolecules, 14(4), 410. [Link]
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Cambridge Bioscience. "Lathosterol - Cayman Chemical". [Link]
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Ačimovič, J., et al. (2020). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples". Metabolites, 10(9), 366. [Link]
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MedlinePlus. "Smith-Lemli-Opitz Syndrome". [Link]
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Wassif, C. A., & Porter, F. D. (2012). "Treatment of Smith-Lemli-Opitz Syndrome and Other Sterol Disorders". Body-Part-Abnormalities. [Link]
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Pharmaffiliates. "Chemical Name : Lathosterol-d7". [Link]
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Lathosterol-d7 as a Biomarker for Cholesterol Synthesis: A Technical Guide for Analytical and Clinical Research
Executive Summary
The precise quantification of endogenous cholesterol synthesis is critical for evaluating lipid-lowering therapies, diagnosing inborn errors of metabolism, and understanding complex metabolic networks in diseases ranging from cardiovascular disorders to viral infections. While total cholesterol levels reflect a combination of dietary absorption and endogenous production, circulating precursors provide a direct window into biosynthetic flux.
Among these precursors, lathosterol has emerged as the premier surrogate biomarker for hepatic cholesterol synthesis. To achieve the analytical rigor required for clinical and pharmaceutical research, the use of a stable isotope-labeled internal standard—specifically Lathosterol-d7 —is strictly required. This whitepaper provides an in-depth mechanistic and methodological framework for utilizing Lathosterol-d7 in mass spectrometry-based lipidomics, bridging the gap between biochemical theory and highly robust laboratory execution.
The Biochemical Rationale: Why Lathosterol?
Cholesterol biosynthesis is a highly regulated, multi-enzyme process that begins with acetyl-CoA and proceeds through the mevalonate pathway to lanosterol. Post-lanosterol, the pathway diverges into two distinct, tissue-specific routes: the Bloch pathway and the Kandutsch-Russell pathway [1].
-
The Bloch Pathway: Predominant in extrahepatic tissues (such as the brain), this route retains the double bond in the sterol side chain until the final step, where desmosterol is converted to cholesterol by 24-dehydrocholesterol reductase (DHCR24).
-
The Kandutsch-Russell Pathway: Predominant in the liver, this route reduces the side-chain double bond early on. Lathosterol is a late-stage intermediate in this pathway, converted to 7-dehydrocholesterol by lathosterol 5-desaturase (SC5D), and subsequently to cholesterol by DHCR7.
Because the liver is the primary driver of circulating cholesterol, plasma lathosterol levels (often normalized as a ratio to total cholesterol) serve as a highly accurate, dynamic biomarker of whole-body endogenous cholesterol synthesis [2].
Fig 1: Post-lanosterol divergence into the Kandutsch-Russell and Bloch pathways of cholesterol synthesis.
The Imperative for Lathosterol-d7 in Mass Spectrometry
Quantifying lathosterol in biological matrices (plasma, serum, tissue) presents severe analytical challenges. Endogenous cholesterol is present at concentrations over 1,000 times higher than lathosterol [3]. Because lathosterol (cholest-7-en-3β-ol) and cholesterol (cholest-5-en-3β-ol) are structural isomers with identical molecular weights (386.65 g/mol ), they can easily camouflage one another during chromatographic separation and cause severe matrix-induced ion suppression in the mass spectrometer source.
To achieve self-validating, E-E-A-T compliant assays, Lathosterol-d7 must be utilized as an internal standard (IS).
Causality Behind the Isotope Choice
-
Mass Resolution (+7 Da Shift): Lathosterol-d7 incorporates seven deuterium atoms, shifting its mass to 393.7 g/mol . This +7 Da shift completely bypasses the natural isotopic envelope of endogenous lathosterol (which typically only extends to M+3 or M+4 at measurable abundances), eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions.
-
Co-elution and Matrix Effect Correction: Unlike structural analogs (e.g., epicoprostanol), a deuterated standard shares the exact physicochemical properties of the target analyte. Lathosterol-d7 co-elutes with endogenous lathosterol, ensuring that both molecules experience identical ionization conditions in the Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. If matrix components suppress the signal, the IS signal is suppressed equally, keeping the analyte/IS ratio perfectly stable [4].
-
Extraction Recovery Validation: Spiking Lathosterol-d7 into the raw sample before any chemical processing accounts for physical losses during liquid-liquid extraction (LLE) and incomplete cleavage during saponification.
Experimental Workflow & Self-Validating Protocol
The following methodology details a highly robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for plasma lathosterol quantification.
Fig 2: Step-by-step experimental workflow for LC-MS/MS quantification of Lathosterol.
Step-by-Step Methodology
Step 1: Sample Aliquoting and IS Spiking
-
Action: Transfer 50 µL of human plasma into a borosilicate glass tube. Add 10 µL of Lathosterol-d7 working solution (e.g., 5 µg/mL in ethanol).
-
Causality: Spiking at the very beginning ensures the IS undergoes the exact same degradative and partitioning forces as the endogenous analyte, acting as a true mathematical denominator for final quantification.
Step 2: Alkaline Hydrolysis (Saponification)
-
Action: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Incubate at 60°C for 1 hour.
-
Causality: In circulation, ~70% of sterols are esterified to fatty acids via the 3β-hydroxyl group. MS/MS analysis requires the free sterol form. Heat and high pH hydrolyze these ester bonds, converting all lathosterol esters into free lathosterol, ensuring the assay measures total lathosterol.
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Add 1 mL of HPLC-grade water (to increase aqueous polarity) and 2 mL of hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes.
-
Causality: Hexane selectively partitions highly non-polar sterols into the upper organic layer, leaving salts, proteins, and polar metabolites in the lower aqueous phase. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Step 4: Reconstitution and LC-MS/MS Analysis
-
Action: Reconstitute the dried extract in 100 µL of methanol/water (90:10, v/v). Inject 5 µL onto an LC-MS/MS system equipped with a Pentafluorophenyl (PFP) column.
-
Causality: Standard C18 columns often fail to separate lathosterol from the massive cholesterol peak. A PFP stationary phase provides alternative selectivity based on shape recognition, π-π interactions, and dipole moments, successfully resolving lathosterol from cholesterol[5]. Use positive APCI mode, as sterols ionize poorly in standard ESI due to their lack of basic functional groups.
Data Presentation: Analytical Parameters & Clinical Ranges
To ensure laboratory reproducibility, Table 1 summarizes the critical mass spectrometry parameters. Table 2 provides clinical context for interpreting lathosterol concentrations.
Table 1: Typical LC-MS/MS MRM Parameters (Positive APCI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Lathosterol | 369.3[M+H-H₂O]⁺ | 161.1 | 25 | Endogenous Target |
| Lathosterol | 369.3 [M+H-H₂O]⁺ | 147.1 | 30 | Qualifier Transition |
| Lathosterol-d7 | 376.3 [M+H-H₂O]⁺ | 161.1 | 25 | Internal Standard |
| Cholesterol | 369.3[M+H-H₂O]⁺ | 161.1 | 25 | Monitored for Separation |
Note: Because lathosterol and cholesterol share the same MRM transitions, baseline chromatographic separation (e.g., via PFP column) is an absolute requirement to prevent the cholesterol peak tail from artificially inflating the lathosterol integration.
Table 2: Clinical Interpretation of Lathosterol Levels
| Clinical State | Typical Lathosterol Profile | Mechanistic Interpretation |
| Healthy Baseline | Normal (~1.0 - 3.0 mg/L) | Balanced endogenous synthesis and dietary absorption. |
| Statin Therapy | Significantly Decreased | Statins inhibit HMG-CoA reductase (upstream in the mevalonate pathway), directly suppressing downstream lathosterol production [6]. |
| Lathosterolosis | Massively Elevated | A rare autosomal recessive disorder caused by SC5D deficiency. Lathosterol cannot be converted to 7-DHC, leading to toxic accumulation [7]. |
| Severe COVID-19 | Altered / Elevated | Viral replication requires host lipid membranes. Recent studies show altered cholesterol biosynthesis intermediates, including lathosterol, correlate with COVID-19 severity [8]. |
Applications in Drug Development & Precision Medicine
The integration of Lathosterol-d7 into lipidomic panels is transforming several areas of biomedical research:
-
Evaluating Lipid-Lowering Therapeutics: When developing novel therapeutics (e.g., PCSK9 inhibitors, ACLY inhibitors), researchers must prove whether the drug lowers total cholesterol by inhibiting endogenous synthesis or by altering clearance/absorption. A drop in the lathosterol-to-cholesterol ratio definitively proves a suppression of the synthetic pathway.
-
Differentiating Hypercholesterolemia Phenotypes: Patients with hypercholesterolemia can be "synthesizers" (high lathosterol) or "absorbers" (high campesterol/sitosterol). Quantifying these biomarkers allows clinicians to prescribe statins to synthesizers and ezetimibe (an absorption inhibitor) to absorbers, optimizing precision medicine.
-
Infectious Disease Biomarkers: As demonstrated in recent COVID-19 cohorts, the host's lipid metabolism is hijacked during viral infection. Tracking sterol intermediates provides a novel predictive model for disease severity and potential targets for host-directed antivirals [8].
References
-
Vibrant Wellness. (n.d.). What is Lathosterol and Why Does the Cardio Zoomer Test for It? Vibrant Wellness. Retrieved from [Link]
-
Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Medpace. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC. Retrieved from[Link]
-
Instalab. (n.d.). Lathosterol. Instalab. Retrieved from[Link]
-
LIPID MAPS. (2022). Structure Database (LMSD): Lathosterol. LIPID MAPS. Retrieved from[Link]
-
ResearchGate. (2025). COVID-19 and cholesterol biosynthesis: Towards innovative decision support systems. ResearchGate. Retrieved from[Link]
Precision Lipidomics: The Mechanistic Role and Application of Deuterated Internal Standards
Introduction: The Quantitative Imperative in Lipidomics
As a Senior Application Scientist, I routinely observe that the transition from qualitative profiling to absolute quantification is the most perilous chasm in lipidomics. The sheer structural diversity of the lipidome—spanning varied headgroups, aliphatic chain lengths, and degrees of unsaturation—creates massive discrepancies in extraction recovery and electrospray ionization (ESI) efficiency[1]. To achieve true quantitative rigor, stable isotope dilution (SID) mass spectrometry using deuterated internal standards (DIS) is the undisputed gold standard[2].
Unlike carbon-13 ( 13 C) labeling, which is cost-prohibitive for complex lipid synthesis, deuterium ( 2 H) labeling offers a pragmatic balance of synthetic accessibility and mass resolution. However, the physicochemical nuances of deuteration, specifically the kinetic isotope effect (KIE) and chromatographic retention shifts, require deep mechanistic understanding to prevent quantification errors[3].
The Physicochemical Realities of Deuteration
When hydrogen is replaced by its heavier isotope, deuterium, the resulting C-D bond is shorter and possesses a lower zero-point energy than the C-H bond[4]. This fundamental quantum mechanical difference reduces the polarizability of the deuterated lipid.
In reversed-phase liquid chromatography (RPLC), separation relies on hydrophobic interactions between the lipid's acyl chains and the C18 stationary phase. Because deuterated lipids are slightly less lipophilic (less polarizable) than their protium (non-deuterated) counterparts, they exhibit weaker interactions with the stationary phase. Consequently, deuterated internal standards systematically elute earlier than their endogenous target analytes[3][5].
This retention time shift ( ΔtR ) is not a defect; it is a predictable physicochemical property. However, it introduces a critical vulnerability: if the elution gradient is steep, the deuterated standard and the endogenous lipid may elute in slightly different solvent compositions, leading to differential ion suppression in the ESI source[4]. A self-validating method must chromatographically account for this shift to ensure the ratio of analyte to standard remains a true reflection of concentration.
Mechanistic workflow illustrating the deuterium isotope effect on RPLC retention times.
Strategic Selection of Deuterated Standards
The cardinal rule of SID lipidomics is that the internal standard must mimic the target analyte's physicochemical behavior as closely as possible without being present in the endogenous sample[6]. Because ESI efficiency is primarily driven by the lipid headgroup, one must, at an absolute minimum, use one deuterated standard per lipid class[7][8].
To standardize inter-laboratory quantification, pre-mixed formulations like the SPLASH® LIPIDOMIX® Mass Spec Standard (Avanti Polar Lipids) have become foundational[9]. This mixture provides 14 deuterated lipid classes at concentrations specifically optimized to reflect human plasma lipid ratios. This biomimetic concentration scaling ensures that both the high-abundance lipids and low-abundance signaling lipids fall within the linear dynamic range of the mass spectrometer simultaneously[8][10].
Table 1: Quantitative Composition and Rationale of SPLASH® LIPIDOMIX®[8][9]
| Lipid Class | Deuterated Component | Concentration (µg/mL) | Mechanistic Rationale for Inclusion |
| Cholesteryl Ester (CE) | 18:1(d7) Chol Ester | 350 | Dominant plasma lipid; requires high IS concentration to prevent detector saturation mismatch. |
| Phosphatidylcholine (PC) | 15:0-18:1(d7) PC | 160 | Primary structural phospholipid; highly ionizable in positive ESI mode. |
| Triglyceride (TG) | 15:0-18:1(d7)-15:0 TG | 55 | Highly hydrophobic; prone to extraction loss in biphasic systems. |
| Sphingomyelin (SM) | 18:1(d9) SM | 30 | Major sphingolipid; distinct ionization efficiency from glycerophospholipids. |
| Phosphatidylglycerol (PG) | 15:0-18:1(d7) PG | 30 | Analyzed in negative ESI mode; critical for mitochondrial lipidomics. |
| Lysophosphatidylcholine | 18:1(d7) LPC | 25 | Highly polar; prone to partitioning into the aqueous phase during extraction. |
| Diacylglycerol (DG) | 15:0-18:1(d7) DG | 10 | Neutral lipid signaling intermediate; requires precise recovery tracking. |
| Phosphatidic Acid (PA) | 15:0-18:1(d7) PA | 7 | Low abundance, highly negatively charged; prone to adsorption on glassware. |
Self-Validating Experimental Protocol: MTBE Lipid Extraction
A protocol is only self-validating if the internal standard experiences the exact same degradation, partitioning, and ionization conditions as the endogenous analyte. Therefore, the deuterated standard must be spiked directly into the raw biological matrix before the introduction of any organic solvents[6][11].
The Methyl-tert-butyl ether (MTBE) extraction method (Matyash et al.) is highly recommended over the traditional Folch method because it places the lipid-rich organic layer at the top of the biphasic system, minimizing contamination from the proteinaceous pellet during collection[11][12].
Step-by-Step MTBE Extraction Methodology:
-
Matrix Aliquoting: Transfer 10 µL of plasma (or homogenized tissue equivalent) into a clean, solvent-resistant 1.5 mL polypropylene tube[12].
-
IS Spiking (Critical Step): Add 10 µL of the deuterated internal standard mix (e.g., SPLASH Lipidomix, diluted 1:10 in methanol). Vortex for 10 seconds. Causality: Spiking into the aqueous matrix ensures the IS binds to endogenous carrier proteins, mimicking true extraction thermodynamics[12].
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 10 seconds. Causality: Methanol disrupts lipid-protein complexes, precipitating proteins while keeping lipids in solution[12].
-
Organic Extraction: Add 500 µL of MTBE. Vortex for 10 seconds, then sonicate in an ice-water bath for 15 to 60 minutes. Causality: MTBE is highly lipophilic and efficiently dissolves neutral and polar lipids[12].
-
Phase Separation: Add 500 µL of MS-grade water to induce a biphasic split. Centrifuge at 10,000 × g for 10 minutes at 4°C[12].
-
Collection: Carefully aspirate the upper organic (MTBE) phase and transfer it to a clean glass vial. Causality: The upper phase collection prevents needle contamination by the dense protein disk at the interface[11].
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in a solvent compatible with the LC starting conditions (e.g., Isopropanol/Methanol/Water)[11].
Self-validating MTBE lipid extraction workflow demonstrating early IS integration.
Data Acquisition and Normalization Strategies
During MS acquisition (typically via Multiple Reaction Monitoring, MRM, on a triple quadrupole instrument), the mass spectrometer alternates between detecting the endogenous lipid and its deuterated counterpart. Because the deuterated standard has a distinct m/z (e.g., +7 Da for d7-PC), there is no spectral overlap[1][2].
The final absolute concentration is calculated using the area ratio:
ConcentrationAnalyte=(AreaISAreaAnalyte)×ConcentrationISTo ensure absolute trustworthiness in your data pipeline, you must implement Isotopic Deconvolution. Natural 13 C isotopes from highly abundant endogenous lipids can bleed into the M+2 or M+3 channels. While a +7 Da shift (d7) usually clears the natural isotopic envelope of the protium lipid, highly unsaturated lipids or those with very long chains may require mathematical correction to subtract natural isotopic overlap from the IS signal[5].
Conclusion
The integration of deuterated internal standards is not merely a procedural checkbox; it is the physicochemical anchor of quantitative lipidomics. By understanding the kinetic isotope effect on chromatographic retention and ensuring early integration of standards during extraction, researchers can neutralize matrix effects, extraction losses, and ionization biases. This rigorous approach transforms LC-MS from a qualitative pattern-recognition tool into a definitive engine for biomarker discovery and pharmacokinetic validation.
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Lathosterol-d7: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Lathosterol-d7 in Cholesterol Biosynthesis Research
Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its concentration in biological matrices serves as a direct biomarker for the rate of endogenous cholesterol synthesis.[1][3] For researchers and drug development professionals, the accurate quantification of lathosterol is paramount in understanding various metabolic disorders and evaluating the efficacy of therapeutic interventions, such as statins.[1] Lathosterol-d7, a deuterated analog of lathosterol, is an indispensable tool for this purpose, primarily serving as an internal standard in mass spectrometry-based analytical methods.[1][4] The stable isotope label allows for precise and accurate quantification by correcting for variations that can occur during sample preparation and analysis.[1] This guide provides an in-depth overview of Lathosterol-d7, including its suppliers, availability, and detailed protocols for its application in research.
Identifying and Vetting Suppliers of Lathosterol-d7
The procurement of high-quality Lathosterol-d7 is the foundational step for any successful research application. Several reputable suppliers specialize in stable isotope-labeled compounds for research purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability of a Certificate of Analysis (CoA), and the supplier's technical support.
| Supplier | Product Name | Purity | Form | Storage |
| Avanti Polar Lipids (Sigma-Aldrich) | Lathosterol-d7 | >99% (TLC)[5] | Powder[5] | -20°C[5] |
| BenchChem | Lathosterol-d7 | Not specified | Not specified | Not specified |
| MedchemExpress | lathosterol-d7 | Not specified | Not specified | Refer to CoA[6] |
| Pharmaffiliates | Lathosterol-d7 | Not specified | Not specified | 2-8°C Refrigerator[7] |
| Santa Cruz Biotechnology | Lathosterol-d7 | Not specified | Not specified | Not specified |
Note: It is imperative to request and review the Certificate of Analysis from any supplier before purchase to confirm the identity and purity of the compound.
Availability and Lead Times
The availability of Lathosterol-d7 can vary between suppliers and may be subject to lead times for synthesis and quality control. While some suppliers may have the product in stock for immediate shipment, others may require a "get quote" process, indicating that the compound may be synthesized on demand.[3][6] Researchers should proactively contact suppliers to inquire about current stock levels and estimated delivery times to ensure project timelines are met.
Core Applications in Research and Drug Development
Lathosterol-d7 is a cornerstone for a variety of research applications, particularly in the clinical and pharmaceutical fields.[1]
Key Applications Include:
-
Diagnosing and Monitoring Inborn Errors of Cholesterol Synthesis: Lathosterol-d7 is instrumental in the diagnosis of rare genetic disorders like lathosterolosis, which is characterized by a deficiency of the enzyme sterol-C5-desaturase (SC5D) and a subsequent accumulation of lathosterol.[1]
-
Assessing Statin Efficacy: Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway. This leads to a decrease in downstream products, including lathosterol. The accurate measurement of lathosterol, facilitated by Lathosterol-d7, provides a direct pharmacodynamic biomarker of statin activity.[1]
-
Metabolic Research: The quantification of lathosterol is a valuable tool for studying cholesterol homeostasis and the broader field of lipid metabolism.[2]
Experimental Protocols
The following are detailed, step-by-step methodologies for the use of Lathosterol-d7 in common research workflows.
Protocol 1: Quantification of Lathosterol in Human Plasma/Serum using LC-MS/MS
This protocol outlines a general workflow for the analysis of sterols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating Lathosterol-d7 as an internal standard.[4]
1. Preparation of Internal Standard Working Solution:
- Allow the Lathosterol-d7 stock solution to equilibrate to room temperature for at least 20 minutes to ensure complete solubilization.[4]
- Dilute the stock solution in HPLC-grade methanol to a final concentration of 10 ng/µL.[4]
- Vortex the working solution before use.[4]
2. Sample Preparation (Sterol Extraction):
- Pipette 250 µL of human plasma into a 15 mL glass conical centrifuge tube.[4]
- Add 20 µL of the 10 ng/µL Lathosterol-d7 internal standard working solution to the plasma sample.[4]
- Vortex the sample to ensure thorough mixing.[4]
- Proceed with a liquid-liquid extraction procedure.[4]
3. Instrumental Analysis (LC-MS/MS):
- An isocratic mobile phase of methanol and water with a small percentage of formic acid is often effective.[4]
- Employ a tandem mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI).[4]
- Utilize Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for lathosterol and Lathosterol-d7 will need to be optimized on the instrument used. A reported MRM transition for lathosterol is 369.4→95.1.[4]
4. Data Analysis:
- Quantify the amount of lathosterol in the plasma samples by calculating the peak area ratio of endogenous lathosterol to the Lathosterol-d7 internal standard.[4]
- Use a calibration curve prepared with known concentrations of lathosterol and a fixed concentration of Lathosterol-d7 to determine the absolute concentration of lathosterol in the samples.[4]
Protocol 2: Quantification of Lathosterol in Cultured Cells using GC-MS
This protocol provides a general workflow for the analysis of sterols in cell culture samples by Gas Chromatography-Mass Spectrometry (GC-MS), with Lathosterol-d7 as an internal standard.[1]
1. Cell Harvesting and Lysis:
- Harvest cultured cells and pellet them by centrifugation.[1]
2. Lipid Extraction with Internal Standard:
- To the cell pellet, add 5 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[1]
- Add a known amount of Lathosterol-d7 internal standard (e.g., 200 ng).[1]
- Vortex the mixture vigorously for 1 minute and incubate at room temperature for 2 hours with shaking.[1]
3. Hydrolysis and Final Extraction:
- Evaporate the Folch reagent under a vacuum.[1]
- Add 1 mL of a hydrolysis solution (e.g., 1 M NaOH in 90% ethanol) and incubate at 65°C for 1 hour with shaking to hydrolyze sterol esters.[1]
- Perform a liquid-liquid extraction using a suitable organic solvent like hexane.[4]
4. Derivatization and GC-MS Analysis:
- Evaporate the organic solvent and derivatize the sterol extracts to increase their volatility for GC-MS analysis.
- Analyze the derivatized samples by GC-MS.
5. Data Analysis:
- Calculate the peak area ratio of the lathosterol derivative to the Lathosterol-d7 derivative.[4]
- Determine the concentration of lathosterol using a calibration curve prepared with known amounts of lathosterol and a fixed amount of Lathosterol-d7.[4]
Visualizing the Role of Lathosterol in Cholesterol Biosynthesis
The following diagrams illustrate the biochemical pathway where lathosterol plays a key role and a typical experimental workflow utilizing Lathosterol-d7.
Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis.
Caption: General experimental workflow for sterol analysis using Lathosterol-d7.
Conclusion
References
- Benchchem. (n.d.). Application of Lathosterol-d7 in Lathosterolosis Research: Application Notes and Protocols.
- Benchchem. (n.d.). Lathosterol-d7 applications in clinical research studies.
- MedchemExpress. (n.d.). Lathosterol | Endogenous Metabolite.
- Pharmaffiliates. (n.d.). Chemical Name : Lathosterol-d7.
- Santa Cruz Biotechnology. (n.d.). Lathosterol-d7.
- Avanti Polar Lipids. (n.d.). lathosterol | 80-99-9.
- Benchchem. (n.d.). Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using Lathosterol-d7.
- Avanti Polar Lipids. (n.d.). lathosterol-d7 | 2260669-10-9.
- Sigma-Aldrich. (n.d.). Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids.
- MedChemExpress. (n.d.). lathosterol-d7 | Stable Isotope.
- Cayman Chemical. (n.d.). Lathosterol (CAS 80-99-9).
- Krakowiak, P. A., et al. (2003). Lathosterolosis: an inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency. Human molecular genetics, 12(13), 1631-1641.
- Kempen, H. J., et al. (1988). Serum Lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. Journal of Lipid Research, 29(9), 1149-55.
- Pouteau, E., et al. (2026, February 18). Determination of cholesterol absorption in humans: From radiolabel to stable isotope studies. ResearchGate.
- Cui, X., et al. (2023, August 18). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols, 4(3).
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.
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A Technical Guide to the Physical State and Solubility of Lathosterol-d7 for Research Applications
This guide provides an in-depth analysis of the physicochemical properties of Lathosterol-d7, a critical tool for researchers in metabolic studies, clinical diagnostics, and drug development. As a deuterated analog of Lathosterol, its primary application is as an internal standard for the precise quantification of its endogenous counterpart in biological matrices using isotope dilution mass spectrometry.[1] A comprehensive understanding of its physical state and solubility is paramount for ensuring experimental accuracy, reproducibility, and the integrity of analytical data. This document moves beyond simple data presentation to explain the causality behind handling and preparation protocols, empowering researchers to make informed decisions in their experimental design.
Part 1: Physicochemical Properties of Lathosterol-d7
Lathosterol-d7 is a stable, isotopically labeled form of Lathosterol (5α-Cholest-7-en-3β-ol), a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[2] The seven deuterium atoms are typically located on the terminal isopropyl group of the hydrocarbon tail (positions 25, 26, and 27), providing a distinct mass shift for mass spectrometric analysis without significantly altering its chemical behavior.[3]
Physical State and Appearance
Commercially available Lathosterol-d7 is supplied as a powder or crystalline solid.[4] This physical form ensures stability during transport and storage. Proper handling dictates that the compound should be stored under controlled conditions, typically at -20°C, to maintain its long-term integrity.[5][6] For shipment, it is transported on dry ice to prevent any potential degradation.
Key Physicochemical Data
The fundamental properties of Lathosterol-d7 are summarized below. It is a well-established principle in stable isotope chemistry that deuteration has a negligible effect on macroscopic physical properties such as melting point and solubility.[7] Therefore, data from the non-labeled parent compound, Lathosterol, serve as a highly reliable proxy.
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₉D₇O | [3] |
| Molecular Weight | ~393.70 g/mol | |
| Physical Form | Powder / Crystalline Solid | [4] |
| Melting Point | ~122.0 °C (for non-labeled Lathosterol) | [8] |
| Recommended Storage | -20°C |
Part 2: Comprehensive Solubility Profile
As a sterol, Lathosterol-d7 is a lipophilic molecule characterized by its rigid four-ring steroid nucleus and flexible hydrocarbon tail. This structure dictates its solubility, making it readily soluble in many organic solvents while being sparingly soluble in aqueous media.[4] The selection of an appropriate solvent is the most critical step in preparing accurate and stable solutions for any downstream application.
Quantitative Solubility Data
The following table consolidates solubility data for Lathosterol, which can be directly applied to Lathosterol-d7.
| Solvent | Concentration | Source(s) |
| Ethanol | ~20 mg/mL | [4][9] |
| Toluene | ≥ 1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~2 mg/mL | [4][9] |
| Dimethyl Sulfoxide (DMSO) | ~0.1 mg/mL | [4][9] |
| Methanol | Suitable for dilution of stock solutions | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [4][9] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL | [5] |
Expert Insights on Solvent Selection
-
For High-Concentration Stock Solutions (e.g., 1 mg/mL): Toluene is an excellent choice for a primary stock solution due to its ability to solvate non-polar sterols effectively.[1] However, for many laboratories, Ethanol is a more practical and less hazardous option, offering high solubility (~20 mg/mL) and compatibility with subsequent dilutions into other organic or mixed-aqueous systems.[4]
-
For Mass Spectrometry Working Solutions: Methanol is a preferred solvent for diluting a primary stock to create a working internal standard solution.[1] Its polarity is compatible with the reversed-phase chromatography systems (e.g., C18 columns) typically used for sterol analysis.
-
For Aqueous/Cell-Based Assays: Direct dissolution in aqueous buffers is not recommended and will lead to precipitation. A co-solvent strategy is mandatory. The most reliable method involves first dissolving the Lathosterol-d7 in a water-miscible organic solvent like ethanol and then slowly diluting this solution with the desired aqueous buffer.[4] This technique maintains the sterol in a dispersed, soluble state.
-
Causality of Poor DMSO Solubility: While a powerful solvent for many compounds, the relatively low solubility in DMSO (~0.1 mg/mL) is noteworthy.[4] This suggests that the specific molecular interactions between the sterol and DMSO are less favorable compared to those with alcohols like ethanol. Researchers should avoid DMSO as a primary solvent for Lathosterol-d7 unless very low concentrations are required.
Part 3: Validated Experimental Protocols and Workflows
The following protocols provide step-by-step guidance for the preparation of Lathosterol-d7 solutions. These workflows are designed to be self-validating, ensuring complete dissolution and solution stability.
Protocol 1: Preparation of a High-Concentration Primary Stock Solution
This protocol is designed for creating a concentrated stock solution suitable for long-term storage and subsequent dilution.
Methodology:
-
Equilibration: Allow the vial of Lathosterol-d7 to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can affect weighing accuracy.
-
Weighing: Accurately weigh the desired amount of Lathosterol-d7 powder in a chemically resistant glass vial.
-
Solvent Addition: Add the appropriate volume of absolute ethanol (or toluene) to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolution: Cap the vial securely and vortex vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Inert Gas Purge (Best Practice): For maximum long-term stability, gently purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before capping.[4] This displaces oxygen and minimizes the risk of oxidation.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C.[1]
Caption: Workflow for High-Concentration Stock Solution Preparation.
Protocol 2: Preparation of a Working Internal Standard for Mass Spectrometry
This protocol details the dilution of the primary stock for use as an internal standard to be spiked into biological samples.
Methodology:
-
Stock Solution Equilibration: Retrieve the primary stock solution from -20°C storage and allow it to warm to room temperature for at least 20 minutes.[1] This step is critical to ensure the sterol remains fully dissolved before dilution.
-
Dilution: In a clean glass vial, dilute the primary stock solution with HPLC-grade methanol to the desired final concentration. For example, to prepare a 10 ng/µL working solution from a 1 mg/mL stock, perform a 1:100 dilution.
-
Homogenization: Vortex the working solution thoroughly to ensure homogeneity.
-
Application: The working solution is now ready to be added to samples (e.g., plasma, cell lysates) during the extraction process.[1]
Caption: Workflow for Preparing a Mass Spectrometry Working Standard.
Protocol 3: Preparation of an Aqueous-Compatible Solution
This protocol describes the essential co-solvent method for introducing Lathosterol-d7 into aqueous systems.
Methodology:
-
Primary Dissolution: Prepare a concentrated solution of Lathosterol-d7 in absolute ethanol (e.g., 1-10 mg/mL), ensuring it is fully dissolved as per Protocol 1.
-
Buffer Preparation: Have the final aqueous buffer (e.g., PBS, cell culture medium) ready in a separate container.
-
Dilution: While vortexing or stirring the aqueous buffer, slowly add the ethanolic Lathosterol-d7 solution dropwise to achieve the final desired concentration. The final concentration of ethanol should be kept as low as possible to minimize its effect on the experimental system.
-
Final Concentration Check: Note that the final solubility will be significantly lower than in pure ethanol. A final concentration of ~0.3 mg/mL can be achieved in a 1:2 ethanol:PBS solution.[4]
-
Usage: Use the freshly prepared aqueous solution immediately. Storage is not recommended as the compound may precipitate over time.[4]
Caption: Co-solvent Method for Preparing Aqueous Lathosterol-d7 Solutions.
References
-
Chemical Name : Lathosterol-d7. Pharmaffiliates. [Link]
-
Lathosterol. Wikipedia. [Link]
-
Lathosterol (CAS#:80-99-9). Chemsrc. [Link]
-
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Methodological & Application
Application Notes and Protocols for the Quantification of Lathosterol-d7 in Plasma
Introduction: Lathosterol as a Dynamic Biomarker of Cholesterol Synthesis
Cholesterol homeostasis is a critical determinant of cardiovascular health. While circulating levels of LDL cholesterol are a well-established risk factor, they provide a static snapshot of the cholesterol pool.[1] A more dynamic understanding of cholesterol metabolism can be achieved by measuring the biomarkers of its synthesis and absorption.[1][2] Lathosterol, the immediate precursor to cholesterol in the Kandutsch-Russell biosynthetic pathway, has emerged as a reliable surrogate marker for the rate of whole-body cholesterol synthesis.[1][2][3] Consequently, quantifying plasma lathosterol levels offers valuable insights for researchers, scientists, and drug development professionals in assessing the efficacy of cholesterol-lowering therapies, such as statins, and in the study of metabolic disorders.[3][4]
The analytical challenge in lathosterol quantification lies in its structural similarity and vast concentration difference relative to cholesterol, with the latter being over a thousand times more abundant in plasma.[5] Furthermore, a significant portion of lathosterol in circulation is esterified to fatty acids, necessitating a hydrolysis step to measure the total concentration.[6][7] To address these challenges and ensure analytical accuracy and precision, stable isotope dilution mass spectrometry using a deuterated internal standard is the gold standard.[8] Lathosterol-d7, a deuterated analog of lathosterol, is the ideal internal standard for this purpose.[8][9][10] It co-elutes with the endogenous analyte and corrects for variability during sample preparation and instrumental analysis, thereby enabling robust and reliable quantification.[8][10]
This document provides a detailed protocol for the preparation of human plasma samples for the accurate quantification of lathosterol using Lathosterol-d7 as an internal standard, suitable for subsequent analysis by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
The Foundational Role of Lathosterol-d7 in Accurate Quantification
The principle of isotope dilution mass spectrometry hinges on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the beginning of the workflow.[10] Lathosterol-d7 serves this purpose perfectly.[9][10] Being chemically identical to lathosterol, it behaves similarly during extraction, derivatization (if performed), and chromatographic separation.[8] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous lathosterol by the mass spectrometer.[9] By calculating the ratio of the endogenous analyte peak area to the internal standard peak area, any sample loss during the preparation process is accounted for, leading to highly accurate and precise results.[8]
Experimental Workflow Overview
The quantification of lathosterol from plasma is a multi-step process designed to isolate the analyte from a complex biological matrix and prepare it for instrumental analysis. The general workflow is depicted below.
Caption: General experimental workflow for plasma lathosterol analysis.
Detailed Protocols for Plasma Sample Preparation
This section outlines a detailed, step-by-step methodology for the preparation of plasma samples for lathosterol quantification.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Lathosterol-d7 | ≥98% purity | Avanti Polar Lipids / Sigma-Aldrich |
| Human Plasma (with EDTA) | Research Grade | Commercial Supplier |
| Potassium Hydroxide (KOH) | ACS Grade | Major Chemical Supplier |
| Ethanol (200 proof) | HPLC Grade | Major Chemical Supplier |
| n-Hexane | HPLC Grade | Major Chemical Supplier |
| Methanol | HPLC Grade | Major Chemical Supplier |
| Water | Deionized, >18 MΩ·cm | In-house purification system |
| Nitrogen Gas | High Purity | Local Gas Supplier |
| Silylating Reagent (for GC-MS) | e.g., BSTFA + 1% TMCS | Supelco or equivalent |
| Pyridine (for GC-MS) | Anhydrous | Major Chemical Supplier |
Protocol 1: Sample Preparation for LC-MS/MS or GC-MS Analysis
This protocol is a comprehensive procedure for the extraction of total lathosterol from plasma.
1. Preparation of Working Solutions:
-
Lathosterol-d7 Internal Standard (IS) Working Solution: Prepare a working solution of Lathosterol-d7 in ethanol at a concentration of 1 µg/mL. The exact concentration should be optimized based on the sensitivity of the mass spectrometer and the expected range of endogenous lathosterol.
-
1 M Ethanolic Potassium Hydroxide (KOH): Dissolve an appropriate amount of KOH in 200-proof ethanol to achieve a final concentration of 1 M. This solution should be prepared fresh daily.[6][11]
2. Sample Spiking and Saponification:
-
Pipette 100 µL of human plasma into a glass screw-cap tube.[11]
-
Add a precise volume of the Lathosterol-d7 IS working solution (e.g., 20 µL of 1 µg/mL solution).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the tubes at 60°C for 1 hour in a heating block or water bath to hydrolyze the sterol esters.[6][11] This step is crucial for the measurement of total lathosterol.[7]
3. Liquid-Liquid Extraction:
-
After incubation, allow the tubes to cool to room temperature.
-
Add 1 mL of deionized water to the sample mixture.
-
Add 3 mL of n-hexane, cap the tubes, and vortex for 2 minutes to extract the non-saponifiable lipids, including lathosterol and Lathosterol-d7.[11][12]
-
Centrifuge the tubes at approximately 1500 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.
-
Repeat the extraction step by adding another 3 mL of n-hexane to the aqueous layer, vortexing, centrifuging, and combining the organic layers. This ensures a high recovery of the analytes.
4. Evaporation and Reconstitution/Derivatization:
-
Evaporate the pooled n-hexane extracts to dryness under a gentle stream of nitrogen gas at 40-50°C.[6]
-
For LC-MS/MS Analysis: Reconstitute the dried extract in 100 µL of a suitable solvent, such as methanol or acetonitrile/water (70:30, v/v).[5][13] Vortex briefly and transfer to an autosampler vial for injection.
-
For GC-MS Analysis: Derivatization is necessary to increase the volatility of the sterols.[12][14][15] Add 50 µL of a silylating agent (e.g., a 1:1 v/v mixture of pyridine and BSTFA + 1% TMCS) to the dried extract.[11] Cap the tube and heat at 60°C for 1 hour.[11] After cooling, the sample is ready for GC-MS analysis.
Instrumental Analysis Considerations
LC-MS/MS: This technique offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.[5][12][16] A reverse-phase C18 column is typically used for chromatographic separation.[16][17] Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is a common choice for the ionization of sterols.[5][16][18] Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both lathosterol and Lathosterol-d7.[5][16]
GC-MS: A well-established and robust technique for sterol analysis, GC-MS provides excellent chromatographic resolution.[15][19][20] As mentioned, derivatization to form trimethylsilyl (TMS) ethers is required.[12][14] Separation is typically achieved on a non-polar capillary column.[12] Quantification is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity.[12]
| Parameter | LC-MS/MS | GC-MS |
| Sample Preparation | Simpler, no derivatization required | Requires derivatization (silylation) |
| Throughput | Generally higher | Can be lower due to longer run times |
| Chromatography | Reverse-phase (e.g., C18) | Capillary (e.g., HP-5MS) |
| Ionization | APCI or ESI | Electron Impact (EI) or Chemical Ionization (CI) |
| Mass Analysis | MRM on a triple quadrupole | SIM on a single or triple quadrupole |
Self-Validating System and Quality Control
To ensure the trustworthiness of the results, a robust quality control system should be implemented.
-
Calibration Curve: A calibration curve should be prepared using a surrogate matrix (e.g., stripped serum or a synthetic matrix) spiked with known concentrations of lathosterol and a constant concentration of Lathosterol-d7.[5][16]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be analyzed with each batch of unknown samples to monitor the accuracy and precision of the assay.[5][16]
-
System Suitability: Inject a standard solution at the beginning of each run to ensure the analytical system is performing optimally.
Conclusion
The accurate quantification of lathosterol in plasma is a powerful tool in lipid research and clinical studies. The use of Lathosterol-d7 as an internal standard is paramount for achieving the necessary precision and accuracy to discern subtle changes in cholesterol biosynthesis. The detailed protocol provided herein, based on established methodologies of saponification and liquid-liquid extraction, offers a robust and reliable workflow for preparing plasma samples for analysis by either LC-MS/MS or GC-MS. By understanding the rationale behind each step, researchers can confidently implement and troubleshoot this method, contributing to a deeper understanding of cholesterol metabolism and its role in human health and disease.
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Application Notes and Protocols: The Use of Lathosterol-d7 in Lathosterolosis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Lathosterol-d7 as an internal standard for the accurate quantification of lathosterol in biological matrices. This guide covers the biochemical basis of lathosterolosis, the principles of isotope dilution mass spectrometry, and detailed protocols for sample analysis.
Scientific Foundation: Understanding Lathosterolosis
Lathosterolosis is an extremely rare, autosomal recessive inborn error of cholesterol biosynthesis.[1][2] The disorder arises from mutations in the SC5D gene, which encodes the enzyme sterol-C5-desaturase.[1][3] This enzyme is crucial for catalyzing the conversion of lathosterol to 7-dehydrocholesterol, a key step in the Kandutsch-Russell pathway of cholesterol synthesis.[1][4] A deficiency in SC5D leads to a metabolic block, resulting in the accumulation of lathosterol in plasma and tissues.[1]
Clinically, lathosterolosis presents with a range of severe symptoms, including developmental delay, intellectual disability, facial dysmorphism, congenital anomalies, and liver disease.[3][5][6] The diagnosis is established by identifying significantly elevated lathosterol levels in plasma or fibroblasts, which can be confirmed by molecular genetic testing of the SC5D gene.[5][7]
Lathosterol itself is a non-cholesterol sterol that serves as a direct precursor to cholesterol.[8][9] Its levels in circulation are a reliable biomarker for the rate of endogenous cholesterol synthesis.[8][10][11] Therefore, the accurate quantification of lathosterol is paramount not only for diagnosing lathosterolosis but also for monitoring potential therapeutic interventions and for broader research into cholesterol metabolism.[9][12]
The Cholesterol Biosynthesis Pathway and the Defect in Lathosterolosis
The synthesis of cholesterol is a complex, multi-step process. The diagram below illustrates a simplified version of the Kandutsch-Russell pathway, highlighting the metabolic block in lathosterolosis.
Figure 1: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis, illustrating the enzymatic step catalyzed by sterol-C5-desaturase (SC5D) and the consequence of its deficiency in lathosterolosis.
Principle of Isotope Dilution Mass Spectrometry with Lathosterol-d7
For the accurate quantification of endogenous compounds in complex biological matrices, stable isotope-labeled internal standards are considered the gold standard.[13] Lathosterol-d7 is a deuterated form of lathosterol, where seven hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[12][14] This subtle mass change allows the mass spectrometer to differentiate between the endogenous analyte (lathosterol) and the internal standard (Lathosterol-d7), while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis.[15][16]
The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[15] A known amount of Lathosterol-d7 is added to the biological sample at the beginning of the workflow.[1][15] Any loss of the analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the deuterated internal standard.[15][17] Consequently, the ratio of the signal from the endogenous lathosterol to the signal from Lathosterol-d7 remains constant, enabling highly accurate and precise quantification, correcting for matrix effects and variations in instrument response.[15][17]
Experimental Protocols
The following protocols provide detailed methodologies for the quantification of lathosterol in human plasma using Lathosterol-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Internal Standard: Lathosterol-d7 (e.g., Avanti Polar Lipids, Cat. No. 700056P)
-
Solvents: HPLC/MS grade methanol, ethanol, cyclohexane, toluene, and 1-propanol
-
Reagents: Sodium hydroxide (NaOH), formic acid, and Milli-Q or equivalent purified water
-
Biological Matrix: Human plasma (collected in EDTA or heparin tubes)
-
Labware: 15 mL glass conical centrifuge tubes with screw caps, glass vials, and pipettes
Preparation of Solutions
-
Lathosterol-d7 Stock Solution (1 mg/mL): Prepare a stock solution of Lathosterol-d7 in toluene and store it at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[18]
-
Lathosterol-d7 Working Solution (10 ng/µL): Before use, bring the stock solution to room temperature for at least 20 minutes to ensure solubility.[18] Dilute the stock solution in HPLC grade methanol to achieve a final concentration of 10 ng/µL.[1][18]
-
Hydrolysis Solution (1 M NaOH in 90% Ethanol): Dissolve 4 g of NaOH in 10 mL of Milli-Q water, then add 90 mL of HPLC grade ethanol.[18] Store at 4°C and prepare fresh if the solution turns yellow or brown.[18]
Sample Preparation and Sterol Extraction
This protocol is based on established methods involving saponification to hydrolyze sterol esters followed by liquid-liquid extraction.[12][18]
-
Sample Aliquoting: Pipette 250 µL of human plasma into a 15 mL glass conical centrifuge tube.[1][18]
-
Internal Standard Spiking: Add 20 µL of the 10 ng/µL Lathosterol-d7 working solution to the plasma sample.[1][12][18]
-
Vortexing: Vortex the sample vigorously for 10 seconds to ensure thorough mixing.[12][18]
-
Saponification: Add 1 mL of the hydrolysis solution to the sample.[12][18] Incubate the mixture at 65°C for 60 minutes in a shaking water bath to hydrolyze the sterol esters.[12][18]
-
Extraction:
-
Collection of Organic Phase: Carefully transfer the upper organic phase containing the sterols to a new glass tube using a Pasteur pipette.[18]
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram
Figure 2: General experimental workflow for the quantification of lathosterol in plasma using Lathosterol-d7.
LC-MS/MS Analysis
The separation of lathosterol from its isomers, particularly cholesterol, is critical due to their identical mass.[19] Ultra-High-Performance Liquid Chromatography (UPLC) is recommended for achieving baseline separation.[19]
| Parameter | Recommended Conditions |
| LC System | UPLC System (e.g., Shimadzu UFLC LC-30AD or equivalent)[19] |
| Column | C18 reverse-phase column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm)[19] |
| Mobile Phase | Isocratic or gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol[19] |
| Flow Rate | Optimized for column dimensions (e.g., 0.2-0.4 mL/min) |
| Injection Volume | 5 µL[19] |
| MS System | Triple quadrupole mass spectrometer (e.g., AB/Sciex QTRAP 5500 or equivalent)[19] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[19] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The following MRM transitions are examples and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lathosterol | 369.4 | 95.1[19] |
| Lathosterol-d7 | 376.4 | (To be determined empirically, likely a shift of +7 Da in the product ion) |
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve using a surrogate matrix (e.g., stripped serum or a synthetic matrix) spiked with known concentrations of lathosterol and a fixed concentration of Lathosterol-d7.[19]
-
Peak Area Ratio: For each sample and calibrator, calculate the peak area ratio of the endogenous lathosterol to the Lathosterol-d7 internal standard.[1]
-
Quantification: Determine the concentration of lathosterol in the unknown samples by interpolating their peak area ratios against the calibration curve.[1]
Applications in Research and Drug Development
The accurate measurement of lathosterol using Lathosterol-d7 is critical in several research areas:
-
Diagnosis of Lathosterolosis: Confirmatory diagnosis through the precise quantification of elevated lathosterol levels.[5][12]
-
Monitoring Therapeutic Efficacy: In clinical trials, this method can be used to assess the effectiveness of treatments aimed at reducing lathosterol accumulation, such as HMG-CoA reductase inhibitors (statins).[5][20]
-
Cholesterol Metabolism Research: As lathosterol is a biomarker for cholesterol synthesis, this assay can be used to study the effects of diet, drugs, and genetic factors on cholesterol homeostasis.[8][10][21]
Conclusion
Lathosterol-d7 is an indispensable tool for high-quality research in lathosterolosis and the broader field of cholesterol metabolism.[12] The use of isotope dilution mass spectrometry with Lathosterol-d7 as an internal standard provides the necessary accuracy and precision to confidently diagnose disease, monitor therapeutic outcomes, and advance our understanding of lipid biochemistry. The protocols outlined in this guide offer a robust framework for implementing this essential analytical technique.
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Vibrant Wellness. (n.d.). What is Lathosterol and Why Does the Cardio Zoomer Test for It? Retrieved from [Link]
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Instalab. (n.d.). Lathosterol. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
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Krakowiak, P. A., et al. (2003). Lathosterolosis: an inborn error of human and murine cholesterol synthesis due to lathosterol 5-desaturase deficiency. Human Molecular Genetics, 12(13), 1631-1641. Retrieved from [Link]
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Avanti Polar Lipids. (n.d.). Lathosterol-d7 powder 99 (TLC). Retrieved from [Link]
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IntechOpen. (2019, June 24). Human Cholesterol Biosynthesis Defects. Retrieved from [Link]
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Kempen, H. J., et al. (1988). Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans. Journal of Lipid Research, 29(9), 1149-55. Retrieved from [Link]
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LIPID MAPS. (2022, January 26). Structure Database (LMSD). Retrieved from [Link]
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Chan, A. K., et al. (2014). Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome. Case Reports in Pediatrics, 2014, 197480. Retrieved from [Link]
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Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Retrieved from [Link]
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Prasun, P., & Gupta, N. (2023, December 7). Lathosterolosis. In M. P. Adam et al. (Eds.), GeneReviews®. University of Washington, Seattle. Retrieved from [Link]
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ResearchGate. (n.d.). Lathosterolosis: a rare cholesterol metabolism disorder with a wide range of clinical variability. Retrieved from [Link]
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Gylling, H., et al. (2022). Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration. Nutrition, Metabolism and Cardiovascular Diseases, 32(4), 967-975. Retrieved from [Link]
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ResearchGate. (n.d.). Biochemical characterization of the human lathosterolosis fibroblasts. Retrieved from [Link]
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Fenton, N. M., et al. (2024). SC5D is the sixth enzyme in cholesterol biosynthesis targeted by the E3 ubiquitin ligase MARCHF6. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1869(4), 159482. Retrieved from [Link]
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Makarova, A. M., et al. (2021). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. International Journal of Molecular Sciences, 22(14), 7503. Retrieved from [Link]
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National Center for Advancing Translational Sciences (NCATS). (n.d.). Lathosterolosis. GARD (Genetic and Rare Diseases Information Center). Retrieved from [Link]
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Starčević, K., et al. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. STAR Protocols, 5(3), 103332. Retrieved from [Link]
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Ju, J., et al. (2020). Role of de novo cholesterol synthesis enzymes in cancer. Journal of Cancer, 11(7), 1786-1793. Retrieved from [Link]
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Application Note: High-Efficiency Derivatization of Lathosterol-d7 for GC-MS Quantification
Introduction & Biological Context
Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its accurate quantification in biological matrices serves as a highly reliable biomarker for whole-body endogenous cholesterol synthesis rates[1]. Because lathosterol is present in human plasma at concentrations orders of magnitude lower than cholesterol (often at a >1000:1 ratio), achieving baseline chromatographic separation and high-sensitivity detection is analytically demanding[2].
While Liquid Chromatography-Mass Spectrometry (LC-MS) methods exist, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for sterol profiling due to its superior chromatographic resolution of structural isomers[3]. However, the polar C3-hydroxyl group of free sterols causes poor volatility, thermal degradation, and severe peak tailing during GC analysis[4]. To bypass these limitations, chemical derivatization—specifically silylation—is mandatory[4].
This application note provides a self-validating protocol for the trimethylsilyl (TMS) derivatization of sterols, utilizing Lathosterol-d7 as a stable isotope-labeled internal standard (IS). This ensures high precision by correcting for matrix effects, extraction losses, and derivatization variability[5].
Fig 1. Simplified Kandutsch-Russell pathway highlighting Lathosterol as a key intermediate.
Mechanistic Principles of Silylation
Silylation involves replacing the active hydrogen of the sterol's hydroxyl group with a trimethylsilyl (TMS) group. This modification effectively masks the polar group, reducing intermolecular hydrogen bonding and drastically increasing the molecule's volatility and thermal stability[4].
Causality of Reagent Selection:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Selected as the primary silylating agent because its reaction byproducts (trifluoroacetamide) are highly volatile and elute early in the chromatogram, preventing interference with the heavier sterol peaks[6].
-
1% TMCS (Trimethylchlorosilane): Acts as a critical catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the reaction forward to completion, which is especially important for sterically hindered hydroxyl groups[7].
-
Anhydrous Pyridine: Serves a dual purpose. It acts as an acid scavenger to neutralize the acidic byproducts of the reaction, and its basic nature catalyzes the silylation process[4].
Experimental Workflow & Self-Validating Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. The early introduction of Lathosterol-d7 ensures that any downstream deviations (e.g., incomplete derivatization or moisture contamination) are proportionally reflected in the IS signal, allowing for accurate absolute quantification via Isotope Dilution Mass Spectrometry (ID-MS)[5].
Fig 2. Self-validating sample preparation and derivatization workflow for GC-MS analysis.
Materials and Reagents
-
Internal Standard: Lathosterol-d7 stock solution (Diluted to 10 ng/µL in HPLC-grade methanol)[5].
-
Hydrolysis Buffer: 1 M Ethanolic Potassium Hydroxide (KOH)[5].
-
Extraction Solvent: Hexane or Cyclohexane (GC-grade)[8].
-
Derivatization Reagents: BSTFA with 1% TMCS, and Anhydrous Pyridine[4]. (Critical: Reagents must be stored under inert gas to prevent hydrolysis).
Step-by-Step Methodology
Step 1: Internal Standard Spiking (The Baseline Validation)
-
Aliquot 100 µL of plasma/serum into a 15 mL glass conical centrifuge tube[5].
-
Add 20 µL of the 10 ng/µL Lathosterol-d7 working solution[5]. Causality: Spiking before any manipulation ensures the IS undergoes the exact same physical and chemical stresses as the endogenous lathosterol, establishing a baseline for recovery calculations.
Step 2: Alkaline Hydrolysis
-
Add 1 mL of 1 M ethanolic KOH to the sample[5].
-
Incubate at 60°C for 1 hour in a shaking water bath[5]. Causality: Sterols in plasma exist largely as sterol esters. Saponification cleaves these ester bonds, yielding the free sterols necessary for subsequent silylation.
Step 3: Liquid-Liquid Extraction (LLE)
-
Cool the sample to room temperature. Add 0.5 mL of ultra-pure water and 3 mL of hexane[8].
-
Vortex vigorously for 2 minutes, then centrifuge at 3500 rpm for 10 minutes to achieve phase separation[8].
-
Carefully transfer the upper organic (hexane) layer containing the non-saponifiable lipids to a new, dry GC vial.
Step 4: Evaporation (Strict Moisture Exclusion)
-
Evaporate the hexane extract to complete dryness under a gentle stream of high-purity nitrogen at 45°C[8]. Self-Validation Check: Visually confirm the absence of any liquid droplets. Moisture is the primary enemy of silylation; even trace water will hydrolyze BSTFA and degrade the TMS derivatives back to free sterols, resulting in a failed derivatization[9].
Step 5: TMS Derivatization
-
To the completely dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS[7].
-
Cap the vial tightly with a PTFE-lined septum, vortex for 30 seconds, and incubate in a dry block heater at 60°C - 70°C for 1 hour[5][7].
-
Evaporate the reagents under a gentle nitrogen stream and reconstitute the residue in 100 µL of GC-grade hexane prior to injection[9]. Causality: Reconstituting in hexane removes excess derivatization reagents (like pyridine) that could foul the GC inlet and degrade the stationary phase of the column over time.
GC-MS Analysis & Quantitative Parameters
Inject 1 µL of the derivatized sample into the GC-MS operating in Selected Ion Monitoring (SIM) mode. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended for optimal separation of lathosterol from the massive cholesterol peak[1].
Table 1: Comparative Evaluation of Derivatization Reagents for Sterols[6]
| Reagent System | Derivative Formed | Reaction Conditions | Volatility | GC-MS Sensitivity | Suitability for Lathosterol |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) | 60°C - 70°C, 1h | Very High | Excellent | Optimal (Gold Standard) |
| MTBSTFA | tert-Butyldimethylsilyl (TBS) | 60°C, 1h | High | Good | Alternative (Heavier mass) |
| TMSD | Methylated | 25°C, 2h | Moderate | Moderate | Not recommended for sterols |
Table 2: GC-MS SIM Monitoring Parameters (TMS Derivatives)
| Analyte | Derivatized Mass (MW) | Primary Quantifier Ion (m/z) | Qualifier Ions (m/z) | Role |
| Lathosterol (Endogenous) | 458.7 | 458 | 368, 255 | Target Biomarker |
| Lathosterol-d7 (IS) | 465.7 | 465 | 375, 262 | Internal Standard |
| Cholesterol | 458.7 | 458 | 368, 329 | Matrix Component |
Critical Note: Baseline chromatographic separation between cholesterol and lathosterol is mandatory, as their TMS derivatives share identical molecular weights and similar fragmentation patterns[2].
Troubleshooting: The Self-Validating Feedback Loop
If the GC-MS results show poor peak shape or low signal-to-noise ratios, the protocol's self-validating nature allows for rapid diagnosis:
-
Low signal for both Lathosterol and Lathosterol-d7: Indicates a systemic failure in derivatization (likely moisture contamination during Step 4) or injection port issues[9].
-
Low signal for Lathosterol but normal Lathosterol-d7: Indicates a true low endogenous biological concentration, validating that the extraction and derivatization steps were successfully executed.
-
Tailing peaks: Suggests incomplete derivatization or active sites in the GC inlet liner. Ensure the use of deactivated liners and fresh, unhydrolyzed BSTFA.
References
-
Benchchem. Application of Lathosterol-d7 in Lathosterolosis Research: Application Notes and Protocols.5
-
Benchchem. Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using Lathosterol-d7.1
-
ResearchGate. How to do successful derivatization of sterol?9
-
PMC (NIH). Simplified LC-MS Method for Analysis of Sterols in Biological Samples.8
-
ResearchGate. Sterols from cholesterol synthesis control distinct gene regulatory pathways.10
-
Benchchem. Application Notes and Protocols for the Derivatization of Stigmastanol for Gas Chromatography.4
-
IDC Technologies. Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide...6
-
Medpace. Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System.2
-
Dioxin 20XX. Effect of heat on trimethylsilyl (TMS) derivatization for simultaneous determination of...7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medpace.com [medpace.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. idc-online.com [idc-online.com]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Utilizing Lathosterol-d7 for High-Precision Monitoring of Dietary Effects on Cholesterol Synthesis
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Lipidomics, Nutritional Biochemistry, and Metabolic Disease Research
Introduction: The Clinical and Nutritional Relevance of Lathosterol
Maintaining cholesterol homeostasis requires a precise, dynamic balance between intestinal absorption of dietary sterols and de novo endogenous synthesis. When investigating the metabolic impact of dietary interventions—such as high-fat diets, caloric restriction, or functional foods like plant sterols—quantifying total cholesterol alone is insufficient. It fails to reveal the underlying flux of the lipid pool[1].
Lathosterol (5α-cholest-7-en-3β-ol) is a non-cholesterol sterol and a direct intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis[2]. Because lathosterol is synthesized endogenously and is virtually absent from the diet, its concentration in plasma or serum serves as a highly reliable, pathway-aware surrogate marker for whole-body de novo cholesterol synthesis[2][3]. To accurately quantify this biomarker in complex biological matrices, Lathosterol-d7 (deuterated lathosterol) is deployed as the gold-standard internal standard (IS) in Isotope-Dilution Mass Spectrometry (LC-MS/MS or GC-MS)[4][5].
Mechanistic Framework: Dietary Modulation of Sterol Flux
Dietary composition directly influences the mechanistic levers of cholesterol homeostasis. The relationship between absorption and synthesis is often reciprocal; when a diet inhibits absorption, the liver compensates by upregulating synthesis, and vice versa[3].
-
High Saturated Fat Diets: Iso-caloric diets rich in saturated fats have been shown to significantly elevate serum lathosterol levels. This indicates that macronutrient composition alone can drive diet-induced hypercholesterolemia by upregulating endogenous cholesterol production, regardless of total energy intake[6].
-
Diet-Induced Weight Loss: In abdominally obese individuals, very-low-calorie diets (VLCD) lead to a reduction in visceral fat. This physiological shift improves insulin sensitivity, which subsequently downregulates hepatic cholesterol synthesis (evidenced by a significant drop in lathosterol) while reciprocally increasing fractional intestinal absorption (evidenced by increased cholestanol and campesterol)[7].
Data Summary: Dietary Interventions and Sterol Marker Responses
| Dietary Intervention | Effect on Lathosterol (Synthesis Marker) | Effect on Campesterol (Absorption Marker) | Mechanistic Rationale |
| High Saturated Fat Diet | Increased | Decreased | Excess fat intake upregulates hepatic HMG-CoA reductase activity, driving de novo synthesis[6]. |
| Diet-Induced Weight Loss | Decreased | Increased | Visceral fat reduction downregulates synthesis; the body compensates by increasing intestinal absorption[7]. |
| Plant Sterol Supplementation | Increased / No Change | Increased (Dietary origin) | Phytosterols competitively inhibit intestinal cholesterol absorption, triggering a compensatory increase in synthesis[3]. |
Pathway Visualization
Caption: Biosynthetic and absorptive pathways of cholesterol, highlighting lathosterol as a synthesis marker.
Analytical Strategy: Why Lathosterol-d7 is Non-Negotiable
Quantifying lathosterol presents significant analytical challenges. It is structurally nearly identical to cholesterol and perfectly isobaric with other sterols like desmosterol and 7-dehydrocholesterol (m/z 386.3)[8][9]. Furthermore, plasma is a highly complex matrix that causes unpredictable ion enhancement or suppression during mass spectrometry[8].
To build a self-validating system , Lathosterol-d7 must be utilized. By spiking this stable isotope at the very beginning of the sample preparation, it co-extracts and co-elutes with endogenous lathosterol. Any physical loss during liquid-liquid extraction, or any signal suppression during LC-MS/MS ionization, affects the heavy (d7) and light (endogenous) isotopes equally. The ratio of their signals remains constant, ensuring absolute quantitative trustworthiness[5][8].
Workflow Visualization
Caption: Step-by-step sample preparation and UHPLC-MS/MS workflow utilizing Lathosterol-d7.
Validated Isotope-Dilution UHPLC-MS/MS Protocol
This protocol outlines the extraction and quantification of lathosterol from human plasma/serum.
Step 1: Aliquoting and Internal Standard Addition
-
Action: Transfer 50 µL of plasma or serum to a borosilicate glass tube. Add 10 µL of Lathosterol-d7 working solution (e.g., 10 µg/mL in absolute ethanol).
-
Causality: Spiking the IS prior to any chemical manipulation guarantees that all subsequent extraction losses are perfectly normalized.
Step 2: Alkaline Saponification
-
Action: Add 500 µL of 1 M Potassium Hydroxide (KOH) in 90% ethanol. Cap tightly and incubate at 60°C for 1 hour[5].
-
Causality: Circulating lathosterol exists in both free forms and esterified forms (bound to fatty acids in lipoproteins). Saponification cleaves these ester bonds, allowing the analytical system to measure the total lathosterol pool, which is the clinically validated biomarker for synthesis[5].
Step 3: Liquid-Liquid Extraction (LLE)
-
Action: Cool the samples to room temperature. Add 500 µL of LC-MS grade water and 2 mL of n-hexane. Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 5 minutes.
-
Causality: Hexane selectively partitions highly lipophilic non-cholesterol sterols into the upper organic layer, leaving behind polar matrix components, proteins, and the KOH salts introduced during saponification[5].
Step 4: Evaporation and Reconstitution
-
Action: Transfer the upper hexane layer to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Methanol:Isopropanol (1:1, v/v).
-
Causality: Isopropanol is required in the reconstitution solvent to prevent the highly hydrophobic sterols from precipitating out of solution, ensuring a homogenous injection into the UHPLC system.
Step 5: UHPLC-MS/MS Analysis
-
Action: Inject 5 µL onto a sub-2µm C18 reverse-phase column. Utilize Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
MRM Transitions:
-
Lathosterol: m/z 369.3 → 161.1 (Monitoring the water-loss precursor [M+H-H2O]+)[8].
-
Lathosterol-d7: m/z 376.3 → 168.1.
-
-
Causality: Standard Electrospray Ionization (ESI) struggles to ionize neutral sterols. APCI provides superior ionization efficiency for lathosterol by facilitating in-source water loss, generating a highly stable carbocation for robust quantification[8][10].
Data Processing and Quality Control (Self-Validating System)
To ensure the trustworthiness of the generated data, the analytical run must be self-validating:
-
Surrogate Matrix Calibration: Because endogenous lathosterol is present in all real human plasma, standard calibration curves cannot be built in normal plasma. You must use a surrogate matrix (e.g., 4% Bovine Serum Albumin or stripped serum) spiked with known concentrations of unlabeled lathosterol and a constant amount of Lathosterol-d7[8].
-
Standardization to Total Cholesterol: Raw lathosterol concentrations (µmol/L) can be skewed by the total number of lipoprotein particles in the blood. To isolate the true rate of synthesis, always report data as a ratio to total cholesterol (e.g., µmol lathosterol / mmol cholesterol)[1][7].
Sources
- 1. Lathosterol Analysis Service by LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. vibrant-wellness.com [vibrant-wellness.com]
- 3. Responses of surrogate markers of cholesterol absorption and synthesis to changes in cholesterol metabolism during various amounts of fat and cholesterol feeding among healthy men | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. air.unimi.it [air.unimi.it]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Overcoming matrix effects in Lathosterol-d7 analysis
Advanced Technical Support Center: Overcoming Matrix Effects in Lathosterol-d7 LC-MS/MS Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges related to the bioanalysis of low-abundance sterols. Lathosterol is a critical biomarker for whole-body cholesterol synthesis, and Lathosterol-d7 is the gold-standard internal standard (IS) for its accurate quantification[1][2]. However, biological matrices like plasma and serum contain overwhelming concentrations of endogenous lipids (e.g., ~5 mM cholesterol) that severely interfere with ionization[3].
This guide provides a mechanistic understanding and self-validating protocols to eliminate matrix effects, ensuring absolute quantitative rigor in your sterol assays.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does Lathosterol-d7 experience such severe matrix effects in plasma, even after protein precipitation? A1: Protein precipitation removes macromolecules but leaves behind high concentrations of endogenous phospholipids, triglycerides, and cholesterol. In an Electrospray Ionization (ESI) source, these highly surface-active lipids rapidly migrate to the surface of the charged droplets. Because the droplet has a finite surface area and charge capacity, the highly abundant matrix lipids outcompete the trace Lathosterol-d7 for available protons[3][4]. This causality—competition for droplet surface charge—results in profound ion suppression.
Q2: Should I use ESI or APCI for Lathosterol-d7 quantification? A2: Atmospheric Pressure Chemical Ionization (APCI) is strongly recommended over ESI. While ESI relies on liquid-phase desolvation and is highly susceptible to the charge competition described above, APCI operates via gas-phase ion-molecule reactions initiated by a corona discharge[4][5]. Because the sample is fully vaporized before ionization, the liquid-phase competition is bypassed. APCI consistently yields lower matrix effects and superior signal stability for non-polar sterols[4][5].
Mechanism of matrix-induced ion suppression in ESI vs. APCI sources.
Q3: Even with Lathosterol-d7 as an internal standard, my calibration curve in matrix is non-linear. Why isn't the IS compensating? A3: This is a classic manifestation of the "Deuterium Isotope Effect" in reversed-phase chromatography. Deuterated compounds (like Lathosterol-d7) are slightly less lipophilic than their protium counterparts (native Lathosterol). As a result, Lathosterol-d7 elutes slightly earlier on a C18 column[2]. If this retention time shift pushes the analyte and the IS into different elution windows of invisible matrix components, they will experience different degrees of ion suppression. The IS no longer perfectly mirrors the analyte, leading to non-linearity. Extending the chromatographic gradient or switching to a fluorinated stationary phase (e.g., PFP) can resolve this co-elution mismatch[6].
Section 2: Quantitative Assessment of Matrix Effects
To build a self-validating system, you must quantify the Matrix Factor (MF). The MF is calculated as the peak area of Lathosterol-d7 spiked into post-extracted matrix divided by the peak area of Lathosterol-d7 in a neat solvent.
Table 1: Quantitative Assessment of Matrix Effects (ME) and Recovery
| Analytical Parameter | FDA/ICH Acceptance Criteria | Typical ESI Performance (Unoptimized) | Optimized APCI + LLE Performance |
| Absolute Matrix Factor (MF) | 0.85 - 1.15 | 0.40 - 0.60 (Severe Suppression) | 0.95 - 1.05 (Negligible) |
| IS-Normalized MF | 0.85 - 1.15 | 0.70 - 0.90 (Due to RT shift) | 0.98 - 1.02 (Perfect Tracking) |
| Extraction Recovery | > 70% | Variable / Inconsistent | 85% - 95% |
| Precision (CV%) | < 15% | > 20% in complex matrices | < 8% |
Section 3: Self-Validating Experimental Protocols
To physically remove the matrix before it reaches the mass spectrometer, a robust extraction protocol is required. Saponification followed by Liquid-Liquid Extraction (LLE) is the gold standard for sterol bioanalysis[6]. Saponification hydrolyzes sterol esters and breaks down triglycerides, significantly simplifying the lipidome.
Protocol: Optimized Saponification and LLE for Lathosterol-d7 Causality Check: This protocol uses highly non-polar solvents to selectively partition sterols away from polar matrix components and salts, inherently validating the cleanup process.
-
Aliquoting & IS Spiking: Pipette 50 µL of human plasma into a 15 mL glass conical centrifuge tube. Add 20 µL of the Lathosterol-d7 working solution (10 ng/µL in methanol). Note: Always use glass, as sterols can adsorb to plastics.
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Vortex thoroughly and incubate at 60°C for 1 hour to fully hydrolyze sterol esters into free sterols[6].
-
Liquid-Liquid Extraction (LLE): Add 2 mL of Methyl tert-butyl ether (MTBE) or Hexane, followed by 1 mL of Milli-Q water to drive phase separation.
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Recovery: Carefully transfer the upper organic layer (containing Lathosterol and Lathosterol-d7) to a clean glass vial.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., Methanol/Acetonitrile)[7].
Optimized sample preparation and analysis workflow for Lathosterol-d7.
Section 4: Instrumental Optimization
Q4: What are the critical APCI source parameters to optimize for Lathosterol-d7? A4: The vaporizer temperature and corona discharge current are paramount. Because sterols are highly lipophilic and have high boiling points, the APCI vaporizer temperature must be set high enough (typically 250–350°C) to ensure complete desolvation[5]. If the temperature is too low, the analyte remains trapped in solvent clusters, reducing ionization efficiency. The corona discharge current must be optimized to maintain a stable plasma for proton transfer without causing excessive in-source fragmentation, as APCI is a higher-energy technique than ESI[5].
Q5: How can I confirm that my matrix effects are completely resolved? A5: Perform a post-column infusion experiment. Continuously infuse a low concentration of Lathosterol-d7 into the MS source via a T-junction post-column. Simultaneously, inject a blank matrix extract (prepared via the LLE protocol) through the LC system. Monitor the Lathosterol-d7 MRM transition. A stable, flat baseline indicates no matrix effects. Any dips or spikes in the baseline at the retention time of Lathosterol indicate unresolved ion suppression or enhancement, necessitating further chromatographic optimization[4].
References
- Source: nih.
- Title: Lathosterol-d7 powder 99 (TLC)
- Source: medchemexpress.
- Source: nih.
- Source: benchchem.
- Source: benchchem.
- Source: nih.
- Source: semanticscholar.
Sources
- 1. 烯胆甾烷醇-d7 Avanti Research™ - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing mass spectrometry parameters for Lathosterol-d7
Welcome to the Technical Support Center for Sterol Analysis. This guide is engineered for researchers and drug development professionals tasked with optimizing mass spectrometry (MS) parameters for Lathosterol-d7 , the gold-standard stable isotope-labeled internal standard (IS) used in lipidomics.
Lathosterol is a critical biomarker for whole-body cholesterol synthesis and a diagnostic indicator for lathosterolosis (SC5D enzyme deficiency). Because lathosterol is structurally similar to cholesterol but present at vastly lower concentrations, achieving precise quantification requires rigorous optimization of extraction, chromatography, and ionization parameters.
Biological Context: The Kandutsch-Russell Pathway
To understand the analytical challenges of lathosterol, we must first look at its origin. Lathosterol is synthesized in the Kandutsch-Russell pathway and sits immediately upstream of 7-dehydrocholesterol.
Kandutsch-Russell cholesterol biosynthesis pathway highlighting lathosterol.
Core Analytical Workflow
Whether utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), introducing Lathosterol-d7 at the very beginning of your sample preparation creates a self-validating system . The deuterated standard experiences the exact same extraction efficiencies, matrix effects, and derivatization yields as the endogenous analyte, ensuring that the final calculated ratio is absolute and immune to procedural losses[1].
Analytical workflow for lathosterol quantification using Lathosterol-d7.
Troubleshooting & FAQs: LC-MS/MS Optimization
Q: Why am I seeing a massive interfering peak co-eluting with my Lathosterol-d7 and endogenous Lathosterol? A: This is the classic "cholesterol camouflage" effect. Lathosterol and cholesterol are isobaric isomers (both have a molecular weight of 386.6 g/mol )[2]. Because cholesterol is present in plasma at concentrations >1000 times higher than lathosterol, even a slight tailing of the cholesterol peak will completely engulf the lathosterol signal[3]. Causality & Solution: The mass spectrometer cannot differentiate these isobaric compounds based on intact mass alone. You must achieve baseline chromatographic separation prior to ionization. We recommend using a sub-2 µm core-shell column (e.g., Agilent InfinityLab Poroshell 120 EC-C18) which provides the superior peak capacity required to resolve this critical pair[3].
Q: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)? A: You must use APCI in positive ion mode . Causality: Sterols are highly lipophilic and lack easily ionizable functional groups (like amines or carboxylic acids) that ESI relies on[3]. APCI utilizes gas-phase ion-molecule reactions, which are highly efficient for neutral lipids. During APCI(+), the 3β-hydroxyl group of lathosterol undergoes predictable in-source water loss ( [M+H−H2O]+ ), generating a highly stable and abundant precursor ion at m/z 369.4 for lathosterol and m/z 376.4 for Lathosterol-d7[2].
Optimized MRM Transitions (APCI+)
Table 1: Quantitative parameters for sterol monitoring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) |
| Lathosterol | 369.4 | 161.1 / 95.1 | APCI (+) | 15 - 25 |
| Lathosterol-d7 | 376.4 | 161.1 / 95.1 | APCI (+) | 15 - 25 |
| Cholesterol | 369.4 | 161.1 / 147.1 | APCI (+) | 15 - 25 |
Troubleshooting & FAQs: GC-MS Optimization
Q: My Lathosterol-d7 signal is weak and shows severe peak tailing in GC-MS. What is wrong? A: You are likely experiencing thermal degradation or active-site adsorption due to incomplete derivatization[4]. Causality: The free hydroxyl group on sterols interacts strongly with silanol groups in the GC inlet liner and column stationary phase, leading to peak tailing and signal loss at high temperatures. To achieve volatility and thermal stability, the hydroxyl group must be converted into a trimethylsilyl (TMS) ether using a derivatization reagent like BSTFA + 1% TMCS prior to injection[4].
Validated Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating workflows. The inclusion of Lathosterol-d7 prior to any extraction steps ensures that any matrix suppression or extraction losses are mathematically nullified during data processing.
Protocol 1: LC-MS/MS Sample Preparation and Analysis
-
Sample Aliquot: Transfer 50 µL of human plasma into a clean glass vial[2].
-
Internal Standard Spike: Add 200 ng of 1 (dissolved in ethanol) to the sample[1]. Self-validation step: This establishes the baseline ratio for absolute quantification.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of Hexane:Ethyl Acetate (3:1, v/v). Vortex vigorously for 5 minutes to partition the hydrophobic sterols into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Transfer the upper organic layer to a new vial.
-
Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol.
-
LC-MS/MS Injection: Inject 5 µL onto a C18 UPLC column. Run an isocratic mobile phase of 0.1% Formic Acid in Water / 0.1% Formic Acid in Methanol (17:83, v:v)[2]. Monitor the MRM transitions listed in Table 1.
Protocol 2: GC-MS Derivatization and Analysis
-
Extraction: Perform steps 1-5 from Protocol 1 to obtain a dried sterol extract[4].
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) to the dried extract[4].
-
Incubation: Seal the vial tightly and incubate at 60°C for 30 minutes[5]. Causality: Heat drives the silylation reaction to completion, converting all free sterols to TMS ethers.
-
Evaporation: Evaporate the excess derivatization reagent under nitrogen.
-
Reconstitution: Reconstitute in 50 µL of dry n-hexane[5].
-
GC-MS Injection: Inject 1 µL in splitless mode. Operate the mass spectrometer in Electron Impact (EI) mode, utilizing Selected Ion Monitoring (SIM) for the specific TMS-derivatized masses of lathosterol and Lathosterol-d7[5].
References
-
Sigma-Aldrich. Lathosterol-d7 powder 99 (TLC) Avanti Polar Lipids. Retrieved from 1
-
Medpace Bioanalytical Laboratories. Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Retrieved from 2
-
Agilent Technologies. LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Retrieved from 3
-
BenchChem. A Comparative Analysis of LC-MS/MS vs. GC-MS for Oxysterol Profiling. Retrieved from 4
-
Medical Mass Spectrometry. Simultaneous determination of cholesterol precursors, plant sterols, and oxysterols in plasma using one-round pretreatment. Retrieved from 5
Sources
Lathosterol-d7 peak tailing and resolution issues
Lathosterol-d7 Analytical Support Center: Overcoming Peak Tailing and Resolution Bottlenecks
Lathosterol is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a primary clinical biomarker for endogenous cholesterol synthesis rates [1]. To accurately quantify this trace sterol against a massive background of endogenous cholesterol, researchers utilize Lathosterol-d7 as a stable isotope-labeled internal standard. However, due to its rigid sterol backbone and free C3-hydroxyl group, analysts frequently encounter severe peak tailing and resolution failures in both GC-MS and LC-MS/MS workflows [1, 2].
This technical guide provides mechanistic troubleshooting and self-validating protocols to ensure analytical integrity during sterol profiling.
Visualizing the Biological Context
Simplified Kandutsch-Russell pathway highlighting Lathosterol as a key intermediate.
Section 1: Mechanistic FAQs - Diagnosing Peak Tailing and Co-elution
Q1: Why does Lathosterol-d7 exhibit severe peak tailing in GC-MS, and how does this affect quantification? Causality: Peak tailing in GC-MS is fundamentally a surface chemistry problem. Lathosterol contains a sterically hindered C3-hydroxyl group. If injected underivatized, or if derivatization is incomplete, this polar -OH group engages in hydrogen bonding with active silanol (Si-OH) sites present in the glass injection liner or exposed on the column's stationary phase [3, 5]. Tailing broadens the peak, artificially lowering the peak height (reducing the signal-to-noise ratio) and causing integration errors. This compromises the accuracy of the Lathosterol-d7 internal standard correction[4]. Solution: Complete derivatization to trimethylsilyl (TMS) ethers is mandatory. Utilize BSTFA supplemented with 1% TMCS; the TMCS acts as a critical catalyst to drive the silylation of hindered hydroxyls [5]. Furthermore, implement highly deactivated, low-polarity columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) and replace the inlet liner if the asymmetry factor ( As ) exceeds 1.5 [4].
Q2: In LC-MS/MS, my Lathosterol-d7 peak tails and co-elutes with isobaric interferences. Why does standard C18 chemistry fail here? Causality: Standard C18 columns rely purely on hydrophobic partitioning. Because cholesterol, lathosterol, and zymostenol share nearly identical hydrophobicities and molecular weights, C18 phases cannot adequately distinguish their subtle structural differences (e.g., the position of the double bond) [2]. Additionally, residual silanols on older Type-A silica C18 columns interact with the sterol hydroxyl group, causing tailing [3]. Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce fluorine-dipole, π−π , and shape-selective interactions that recognize the rigid, planar structure of sterols far better than alkyl chains[2]. This resolves lathosterol from zymostenol and cholesterol.
Q3: I notice my Lathosterol-d7 peak elutes slightly before my endogenous Lathosterol peak in LC-MS. Is my standard degrading? Causality: No, this is a classic "Deuterium Isotope Effect." Deuterium atoms have a slightly smaller van der Waals radius and lower lipophilicity compared to protium (hydrogen). In reversed-phase chromatography, highly deuterated molecules like Lathosterol-d7 interact less strongly with the stationary phase, causing them to elute 0.1 to 0.3 minutes earlier than their unlabeled counterparts. Validation: This is expected behavior. However, ensure that this retention time shift does not push the Lathosterol-d7 peak into a zone of matrix suppression. Validate by running a post-column infusion profile.
Section 2: Quantitative Data & Chromatographic Targets
To ensure your system is performing optimally, benchmark your results against the established parameters in Table 1.
Table 1: Target Chromatographic Parameters for Sterol Profiling
| Analyte | Platform | Precursor/Product Ion (m/z) | Derivatization | Target Resolution ( Rs ) | Asymmetry ( As ) |
| Lathosterol-d7 | LC-MS/MS (APCI+) | 376.4 / 215.2 | None (Intact) | N/A (Internal Std) | 0.9 - 1.2 |
| Lathosterol | LC-MS/MS (APCI+) | 369.3 / 215.2 | None (Intact) | > 1.5 (from Zymostenol) | 0.9 - 1.2 |
| Cholesterol | LC-MS/MS (APCI+) | 369.3 / 161.1 | None (Intact) | > 2.0 (from Lathosterol) | < 1.3 |
| Lathosterol-d7 | GC-MS (EI) | 465.4 (Molecular Ion) | TMS Ether | N/A (Internal Std) | 1.0 - 1.1 |
| Lathosterol | GC-MS (EI) | 458.4 (Molecular Ion) | TMS Ether | > 1.5 (from Cholesterol) | 1.0 - 1.1 |
Note: LC-MS/MS transitions represent the [M+H-H2O]+ dehydrated precursor ions typical for sterols in APCI or ESI positive mode[2].
Section 3: Self-Validating Experimental Protocols
To eliminate tailing and ensure baseline resolution, implement the following validated workflows.
Decision tree for resolving Lathosterol-d7 peak tailing and co-elution across MS platforms.
Protocol A: Moisture-Free GC-MS Derivatization Workflow
Self-Validation Check: The presence of multiple peaks for a single sterol indicates incomplete derivatization. A properly executed protocol yields a single, sharp TMS-ether peak.
Step 1: Internal Standard Spiking & Extraction
-
Aliquot 50 µL of plasma or 10 mg of homogenized tissue into a glass vial.
-
Spike with 200 ng of Lathosterol-d7 internal standard [2].
-
Perform a Folch extraction (Chloroform:Methanol 2:1 v/v). Vortex for 60 seconds and centrifuge at 3000 x g for 10 minutes.
-
Extract the lower organic phase and transfer to a fresh glass GC vial.
Step 2: Anhydrous Drying (Critical Step)
-
Evaporate the organic solvent completely under a gentle stream of ultra-high purity Nitrogen at 30°C.
-
Causality Note: Even trace moisture will rapidly hydrolyze the BSTFA reagent, leading to incomplete silylation and severe peak tailing [1, 3].
Step 3: TMS Derivatization
-
Add 50 µL of BSTFA containing 1% TMCS to the dried residue [5].
-
Add 50 µL of anhydrous pyridine to act as an acid scavenger and solvent.
-
Cap tightly and incubate at 60°C for 60 minutes.
-
Evaporate the reagents under Nitrogen and reconstitute in 100 µL of anhydrous hexane.
Step 4: GC-MS Injection
-
Inject 1 µL in splitless mode using a highly deactivated, single-taper glass liner packed with deactivated glass wool.
-
Use a 5% diphenyl/95% dimethyl polysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).
-
System Suitability: Calculate the asymmetry factor ( As ) of the Lathosterol-d7 peak. If As>1.3 , perform inlet maintenance immediately [4].
Protocol B: High-Resolution LC-MS/MS PFP Method
Self-Validation Check: Baseline separation ( Rs>1.5 ) between Lathosterol and Zymostenol confirms column selectivity is intact.
Step 1: Sample Preparation
-
Follow the extraction procedure in Protocol A (Steps 1.1 to 1.4).
-
Evaporate under Nitrogen and reconstitute the dried lipids in 100 µL of Methanol. Do not derivatize[2].
Step 2: Chromatographic Setup
-
Install a Pentafluorophenyl (PFP) column (e.g., 3 µm, 100 x 2.1 mm)[2].
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Mobile Phase B: Methanol:1-Propanol (90:10 v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate.
-
Causality Note: Ammonium acetate buffers the silanols on the silica support, preventing secondary ionic interactions that cause tailing, while the PFP phase separates the isobaric sterols via shape selectivity [2, 3].
Step 3: Gradient Elution
-
Run a gradient from 80% B to 100% B over 15 minutes. Hold at 100% B for 5 minutes to wash highly lipophilic cholesteryl esters off the column.
-
Re-equilibrate at 80% B for 4 minutes.
-
Monitor Lathosterol-d7 via APCI+ or ESI+ in Multiple Reaction Monitoring (MRM) mode.
References
- BenchChem Technical Support. "Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using Lathosterol-d7." BenchChem.
- Krapež, K., et al. "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." International Journal of Molecular Sciences, National Institutes of Health (PMC).
- BenchChem Technical Support. "Technical Support Center: Chromatographic Analysis of Phytosterols." BenchChem.
- Snyder, L.R., et al. "Peak Tailing and Resolution." LC•GC Europe.
- American Oil Chemists' Society (AOCS). "Gas Chromatographic Analysis of Plant Sterols." AOCS.
Technical Support Center: Choosing the Right Chromatography Column for Lathosterol Analysis
Welcome to the technical support center for lathosterol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate chromatography column for accurate and reproducible lathosterol quantification. As a key biomarker for endogenous cholesterol synthesis, precise measurement of lathosterol is critical in metabolic research and clinical studies.[1][2][3][4][5] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Foundational Column Selection: GC vs. LC
The first and most critical decision in developing a lathosterol analysis method is the choice between Gas Chromatography (GC) and Liquid Chromatography (LC). Both are powerful techniques, but their underlying principles dictate different sample preparation, column selection, and instrumentation.
Q1: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for lathosterol analysis?
A1: Both GC-MS and LC-MS/MS are the most common and reliable methods for quantifying lathosterol.[1][6] The choice depends on several factors, including available equipment, desired sample throughput, and the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional "gold standard" method.[7] It offers excellent chromatographic resolution for sterols. However, a significant drawback is that lathosterol is not volatile enough for direct GC analysis and requires a chemical derivatization step to increase its volatility.[6][8] This adds time and potential variability to your sample preparation workflow.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often preferred in modern clinical and research labs because it may not require derivatization, which simplifies and shortens the sample preparation process.[1][9] LC-MS/MS can also offer very high sensitivity and specificity, especially when using tandem mass spectrometry (MS/MS).[9]
Q2: Why is derivatization necessary for GC analysis of lathosterol?
A2: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical technique. For GC, the goal is to increase the volatility and thermal stability of the analyte. Lathosterol, like other sterols, has a hydroxyl (-OH) group that makes it relatively polar and prone to degradation at the high temperatures used in the GC injector and column.
The most common derivatization method is silylation , which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.[10][11] This masks the polar group, making the molecule less polar, more volatile, and more thermally stable, resulting in better peak shape and sensitivity.[6][8]
Caption: Decision tree for choosing between GC and LC for lathosterol analysis.
Part 2: Deep Dive into GC Columns for Lathosterol Analysis
If you've chosen the GC-MS route, selecting the right capillary column is paramount for achieving the necessary separation, especially from the highly abundant and structurally similar cholesterol.
Q3: What type of GC stationary phase is best for lathosterol analysis?
A3: The principle of "like dissolves like" is the key here. Since lathosterol is derivatized to be non-polar, a non-polar stationary phase is the most appropriate choice.
The most commonly used and highly recommended stationary phases are those based on polysiloxane polymers . Specifically:
-
5% Phenyl-95% Dimethylpolysiloxane: This is a workhorse, general-purpose non-polar phase. It separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes, including derivatized sterols. Columns with this phase are often designated with a "-5" suffix (e.g., DB-5ms, HP-5ms, Rtx-5ms).
-
100% Dimethylpolysiloxane: This is the most non-polar phase available and offers separation strictly by boiling point. It can also be a good choice. Columns with this phase are often designated with a "-1" suffix.
Q4: How do GC column dimensions (length, internal diameter, film thickness) affect my lathosterol separation?
A4: Column dimensions are critical variables that control the efficiency, speed, and capacity of your analysis.[12][13]
| Parameter | Effect on Separation | Recommendation for Lathosterol Analysis | Rationale |
| Length | Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times.[12][14] | 30-60 meters | Provides a good balance of resolution needed to separate lathosterol from other sterols without excessively long run times. A 40m column is a common choice.[15] |
| Internal Diameter (ID) | Narrower ID columns (≤0.25 mm) offer higher efficiency and resolution.[16] Wider ID columns (0.32 mm) have higher sample capacity. | 0.18 - 0.25 mm | A 0.25 mm ID is the most popular choice as it offers an excellent compromise between efficiency and sample capacity. A 0.18 mm ID can be used for higher efficiency if needed.[15] |
| Film Thickness | Thicker films increase retention and capacity, which can be useful for volatile compounds. Thinner films are better for high molecular weight, less volatile compounds. | 0.18 - 0.25 µm | Derivatized lathosterol has a high molecular weight. A thinner film prevents excessive retention and peak broadening, ensuring sharp, symmetrical peaks. A 0.18 µm film is a common choice.[15] |
Part 3: Exploring LC Columns for Lathosterol Analysis
For those opting for the higher throughput of LC-MS/MS, column choice is equally critical for resolving lathosterol from its isobaric interference, cholesterol.
Q5: What is the best LC column chemistry for separating lathosterol and cholesterol?
A5: Since lathosterol and cholesterol are isobaric (have the same molecular weight), they cannot be distinguished by the mass spectrometer alone without adequate chromatographic separation.[1][9] Given that cholesterol is present in biological samples at concentrations over 1000 times higher than lathosterol, even minor peak overlap from cholesterol can completely obscure the lathosterol peak.[1][4]
Reversed-phase chromatography is the standard approach.[13] The key is to choose a stationary phase with high shape selectivity.
-
C18 (Octadecylsilane): This is the most common reversed-phase chemistry and a good starting point. Look for high-purity silica with end-capping to minimize peak tailing. Columns with smaller particle sizes (e.g., <2 µm or core-shell particles) will provide higher efficiency and better resolution.[1][9][17]
-
Pentafluorophenyl (PFP): This phase can offer alternative selectivity for structurally similar compounds like sterols and may provide better resolution in some cases.[1]
Q6: What LC column dimensions should I use for lathosterol analysis?
A6: For LC-MS/MS, the goal is typically fast, efficient separations.
| Parameter | Effect on Separation | Recommendation for Lathosterol Analysis | Rationale |
| Length | Shorter columns provide faster analysis times. | 50 - 100 mm | A 100 mm column is a common choice, providing sufficient resolution for lathosterol and cholesterol separation in a reasonable time.[1][4] |
| Internal Diameter (ID) | Narrower ID columns (e.g., 2.1 mm) are ideal for LC-MS as they increase sensitivity and reduce solvent consumption. | 2.1 mm | This ID is standard for modern UPLC/UHPLC-MS systems and provides excellent sensitivity.[1][4] |
| Particle Size | Smaller particles (<2 µm solid core, or 2.7 µm superficially porous/core-shell) provide significantly higher efficiency and resolution. | ≤ 2.7 µm | A 1.9 µm particle size is a common choice for high-resolution UPLC separations.[1][4] Core-shell particles (e.g., 2.7 µm) offer similar efficiency with lower backpressure.[9] |
Part 4: Troubleshooting Common Issues
Even with the right column, challenges can arise. Here’s how to address them.
Q7: My lathosterol and cholesterol peaks are co-eluting or have poor resolution. What should I do?
A7: This is the most critical separation challenge.
-
For GC-MS:
-
Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min). This gives the analytes more time to interact with the stationary phase, improving separation.
-
Check Derivatization: Incomplete or inconsistent derivatization can lead to broad or tailing peaks, which hurts resolution.[8] Ensure your sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[8]
-
-
For LC-MS:
-
Adjust Mobile Phase: Slightly decrease the percentage of the strong organic solvent (e.g., methanol or acetonitrile) in your mobile phase. This will increase retention and may improve the separation between the two sterols.
-
Try a Different Column: If optimizing the mobile phase doesn't work, the column may not have the right selectivity. Consider a C18 column from a different manufacturer (as bonding chemistries vary) or switch to a PFP column.[1]
-
Q8: I'm experiencing low sensitivity or can't see my lathosterol peak.
A8: This can be due to issues with the sample, the chromatography, or the detector.
-
Check Sample Preparation: Lathosterol can degrade if not handled properly. Store samples at -80°C and avoid repeated freeze-thaw cycles.[1] Ensure your extraction procedure (e.g., liquid-liquid or solid-phase extraction) is efficient.
-
Optimize MS Ionization: For LC-MS, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often more sensitive for nonpolar sterols like lathosterol than Electrospray Ionization (ESI).[1][9]
-
Matrix Effects (LC-MS): Components from the sample matrix (e.g., serum) can suppress the ionization of lathosterol in the MS source.[1] The use of a stable isotope-labeled internal standard (like Lathosterol-d7) is essential to correct for this.[1][3]
Q9: My peaks are tailing. What is the cause?
A9: Peak tailing can compromise resolution and integration accuracy.
-
Active Sites: In both GC and LC, active sites (e.g., exposed silanol groups on the silica support or metal surfaces) can interact with polar functional groups on the analyte, causing tailing.[8][18] Using modern, highly inert columns (often designated with "ms" for GC or having advanced end-capping for LC) is crucial.
-
Contamination: Contamination in the injector port (GC) or at the head of the column (GC/LC) can lead to peak tailing. Regular maintenance, including changing the GC inlet liner and using a guard column, is recommended.[8]
-
Sample Solvent Mismatch (LC): If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve your final extract in the initial mobile phase.[8]
Part 5: Experimental Protocol Example
This section provides a generalized workflow for lathosterol analysis to illustrate the practical application of these principles.
Protocol: Lathosterol Measurement by GC-MS
This protocol is a generalized representation based on common practices.[1][3]
Caption: A typical sample preparation workflow for GC-MS analysis of total lathosterol.
-
Sample Preparation (Hydrolysis and Extraction):
-
Pipette 50 µL of serum into a glass tube.[1]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., Lathosterol-d7).[1]
-
Add 1 mL of ethanolic potassium hydroxide solution for saponification of sterol esters.[1] This step is for measuring total lathosterol.
-
Incubate at 65°C with shaking.[1]
-
After cooling, perform liquid-liquid extraction with a non-polar solvent like cyclohexane or hexane.[1][11]
-
-
Derivatization:
-
GC-MS Conditions:
-
Column: 30-60 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl-95% Dimethylpolysiloxane phase.
-
Carrier Gas: Helium or Hydrogen.[1]
-
Injection Mode: Splitless injection is typically used for trace analysis.[3]
-
Temperature Program: Use a programmed temperature ramp to ensure separation of lathosterol from other sterols (e.g., initial temp 180°C, ramp to 300°C).[3]
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for derivatized lathosterol and the internal standard for maximum sensitivity.[3][7][10]
-
References
-
Valtueña, J., et al. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). Molecules, 23(3), 597. Available from: [Link]
-
ResearchGate. (2019). Reason for loss of sterol esters during GC analysis?. Retrieved from [Link]
-
Saraiva, D., et al. (2011). Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses. Journal of Chromatography B, 879(32), 3806-11. Available from: [Link]
-
Agilent Technologies. (n.d.). LC/ELSD and LC/MS/MS of Cholesterol and Related Sterols on a Poroshell 120 Column. Retrieved from [Link]
-
McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. Available from: [Link]
-
Nagy, K., et al. (2006). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics. Rapid Communications in Mass Spectrometry, 20(16), 2433-40. Available from: [Link]
-
Carcupino, V., et al. (2014). Unusual Detection of Lathosterol in Amniotic Fluids Investigated for the Determination of Cholesterol and 7-Dehydrocholesterol for the Diagnosis of the Smith-Lemli-Opitz Syndrome. Food and Nutrition Sciences, 5(6), 569-583. Available from: [Link]
-
Griffiths, W. J., & Wang, Y. (2019). Sterolomics: State of the art, developments, limitations and challenges. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(7), 934-954. Available from: [Link]
-
Vibrant Wellness. (n.d.). What is Lathosterol and Why Does the Cardio Zoomer Test for It?. Retrieved from [Link]
-
Chromatography Today. (n.d.). How Do You Choose the Right Column for Chromatography?. Retrieved from [Link]
-
AOCS Lipid Library. (2019). Gas Chromatographic Analysis of Plant Sterols. Retrieved from [Link]
-
LIPID MAPS. (2007). Sterols Mass Spectra Protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Development of an improved and greener HPLC-DAD method for the determination of fecal sterols in sediment and water samples using ultrasonic-assisted derivatization with benzoyl isocyanate. Retrieved from [Link]
-
Medpace. (n.d.). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Retrieved from [Link]
-
Antylia Scientific. (2023). How to Select a Chromatography Column. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Waters Blog. (2020). Choosing the Correct Column for Chromatographic Selectivity. Retrieved from [Link]
-
Restek Resource Hub. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
Rupa Health. (n.d.). Lathosterol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vibrant-wellness.com [vibrant-wellness.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medpace.com [medpace.com]
- 5. Lathosterol | Rupa Health [rupahealth.com]
- 6. mdpi.com [mdpi.com]
- 7. Sterolomics: State of the art, developments, limitations and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. coleparmer.com [coleparmer.com]
- 14. gcms.cz [gcms.cz]
- 15. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcanoingenieria.com [jcanoingenieria.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Minimizing ion suppression for Lathosterol-d7 in ESI-MS
Minimizing Ion Suppression for Lathosterol-d7 in ESI-MS
Welcome to the technical support center for the accurate quantification of Lathosterol-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting protocols and address specific challenges related to ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for Lathosterol analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as lathosterol, is reduced by co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your assay.[3] In the analysis of sterols, this is particularly problematic because you are often measuring low-concentration precursors in a complex biological matrix.[4]
Q2: I'm using Lathosterol-d7, a stable isotope-labeled internal standard. Shouldn't that automatically correct for all ion suppression?
A2: Using a stable isotope-labeled internal standard (SIL-IS) like Lathosterol-d7 is the "gold standard" and the most effective strategy to compensate for ion suppression.[3][5] The core principle is that the SIL-IS has nearly identical physicochemical properties to the analyte, so it should experience the same degree of suppression.[5] However, this compensation is not always perfect. Two key issues can arise:
-
Chromatographic Shift : Deuterium-labeled standards can sometimes exhibit slightly different retention times compared to their non-labeled counterparts due to the deuterium isotope effect.[6] If this shift causes the analyte and the IS to elute in regions with different matrix components, they will experience differential ion suppression, leading to inaccurate quantification.
-
Extreme Suppression : While a SIL-IS can correct for variability, it cannot fix a fundamental lack of signal. If ion suppression is so severe that the analyte signal is suppressed below the limit of detection, the SIL-IS cannot recover it.
Therefore, while Lathosterol-d7 is essential for correction, it does not eliminate the need to minimize the root causes of ion suppression.[7][8]
Q3: What are the most common sources of ion suppression in sterol analysis?
A3: The primary causes stem from components that co-elute with lathosterol and interfere with the ESI process. Common culprits include:
-
Endogenous Matrix Components : Highly abundant lipids (especially phospholipids and cholesterol), salts, and proteins from biological samples like plasma or tissue homogenates.[1][4]
-
Sample Preparation Reagents : Non-volatile salts from buffers (e.g., phosphates), detergents, or polymers introduced during extraction.[9]
-
Mobile Phase Additives : Ion-pairing reagents or additives like trifluoroacetic acid (TFA) are known to cause significant suppression.[9] It is preferable to use volatile additives like formic acid or ammonium acetate.[10]
Q4: How can I determine if ion suppression is affecting my assay?
A4: A standard method is the post-column infusion experiment. Here, a constant flow of your analyte solution is infused into the LC eluent stream after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal baseline indicates a region of ion suppression corresponding to the retention time of the co-eluting matrix components.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your analysis.
Problem 1: Low or no signal for Lathosterol and Lathosterol-d7, even in high-concentration samples.
-
Possible Cause A: Inefficient Ionization. Sterols are relatively nonpolar. Electrospray Ionization (ESI) can be inefficient and is known to be prone to significant ion suppression for this compound class.[4]
-
Possible Cause B: Severe Matrix Effects. The concentration of interfering compounds (e.g., phospholipids in a plasma sample) is so high that it completely quenches the lathosterol signal.
-
Solution 1: Enhance Sample Preparation. Your current extraction method may not be sufficient. Implement a more rigorous cleanup technique like Solid-Phase Extraction (SPE) to specifically remove interfering classes of compounds (e.g., phospholipids).[1][3] A simple protein precipitation or liquid-liquid extraction may not provide a clean enough sample.
-
Solution 2: Dilute the Sample. If the lathosterol concentration is high enough, a simple dilution can reduce the concentration of matrix components, thereby mitigating suppression.[2][3] However, this is only viable if the analyte remains well above the limit of quantification.
-
Problem 2: High variability and poor reproducibility in QC samples.
-
Possible Cause: Differential Ion Suppression. Sample-to-sample differences in matrix composition are causing inconsistent suppression, which is not being fully corrected by the Lathosterol-d7 internal standard. This often points to a chromatographic issue where lathosterol and Lathosterol-d7 are not perfectly co-eluting or are eluting on the shoulder of a larger interfering peak.
-
Solution 1: Optimize Chromatography. The goal is to move the analyte peak away from regions of major matrix interference.
-
Change Column Chemistry: If you are using a standard C18 column, consider a pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative selectivity for structurally similar compounds and can improve the separation of sterols from matrix components.[10][13][14][15]
-
Adjust Gradient: Modify the mobile phase gradient to achieve better separation. A shallower gradient around the elution time of lathosterol can improve resolution from nearby interferences.[1]
-
-
Solution 2: Use Matrix-Matched Calibrators. Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples (e.g., stripped serum).[3] This ensures that the calibrators and the samples experience similar, consistent matrix effects.
-
Core Mitigation Strategies: Detailed Protocols
Strategy 1: Robust Sample Preparation via Extraction
Effective sample preparation is the most critical step in minimizing ion suppression. The goal is to remove as many matrix components as possible while efficiently recovering your analyte.
This protocol is designed to hydrolyze sterol esters and extract total lathosterol.
-
Sample Aliquoting : Pipette 250 µL of plasma into a 15 mL glass centrifuge tube.[16]
-
Internal Standard Spiking : Add a known volume (e.g., 20 µL) of your Lathosterol-d7 working solution (e.g., 10 ng/µL in methanol) to the plasma.[16] Vortex thoroughly.
-
Saponification (Hydrolysis) : Add 1 mL of 1 M ethanolic potassium hydroxide.[12][16] Cap the tube tightly and incubate at 60-65°C for 1 hour to hydrolyze the sterol esters.[12][16] This step ensures you are measuring total lathosterol.
-
Extraction :
-
Collection : Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the remaining aqueous layer and pool the organic phases.[10]
-
Drying and Reconstitution : Evaporate the pooled solvent to dryness under a gentle stream of nitrogen.[16] Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of your initial mobile phase (e.g., 80:20 methanol:water).[10][16]
Strategy 2: Chromatographic and Mass Spectrometric Optimization
Fine-tuning your LC-MS parameters is essential for separating lathosterol from interferences and ensuring sensitive detection.
| Parameter | Recommendation | Rationale & Key Considerations |
| LC System | UPLC/UHPLC System | Provides higher peak capacity and better resolution, crucial for separating isobaric sterols and matrix components.[11] |
| Analytical Column | Pentafluorophenyl (PFP), 2.1 x 100 mm, <2 µm | PFP phases offer unique selectivity for sterols.[13][15] A C18 column is a common alternative.[16] |
| Mobile Phase A | 0.1% Formic Acid or 5mM Ammonium Acetate in Water | Volatile modifiers that aid ionization without causing source contamination. |
| Mobile Phase B | 0.1% Formic Acid or 5mM Ammonium Acetate in Methanol | Methanol is a common organic solvent for sterol separation.[10] |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Ion Source | APCI (Atmospheric Pressure Chemical Ionization) | Highly Recommended. Less susceptible to ion suppression from matrix components for nonpolar analytes like lathosterol.[4][12] |
| Polarity | Positive Ion Mode | Sterols readily form protonated molecules or lose water in positive mode.[11] |
| Detection Mode | MRM (Multiple Reaction Monitoring) | Provides the highest selectivity and sensitivity for quantification.[16] |
| Example MRM Transitions | Lathosterol: 369.3 -> 161.1Lathosterol-d7: 376.3 -> 161.1 | The precursor ion [M-H₂O+H]⁺ is often monitored. Transitions must be empirically optimized on your specific instrument.[10] |
The Logic of Troubleshooting Ion Suppression
When faced with data suggesting ion suppression, a systematic approach is required. The following decision tree outlines a logical workflow for diagnosing and resolving the issue.
References
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A, 1218(52), 9366-74.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
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Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
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BenchChem. (2025). Application of Lathosterol-d7 in Lathosterolosis Research: Application Notes and Protocols. BenchChem.
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Dolan, J. W. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
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Medpace. (2014). Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. Medpace.
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BenchChem. (2025). Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. BenchChem.
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Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
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Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis.
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BenchChem. (2025). Application Notes and Protocols for Measuring Cholesterol Precursor Sterols Using Lathosterol-d7. BenchChem.
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LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS.
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Woschée, M., et al. (2023). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. Analytical and Bioanalytical Chemistry.
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LIPID MAPS. (2007). Sterols Mass Spectra Protocol. LIPID MAPS.
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Creative Proteomics. Lathosterol Analysis Service by LC–MS/MS. Creative Proteomics.
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ResearchGate. (2020). Validation data for sterol intermediates for all measured sterols. ResearchGate.
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Gesteili, S., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Metabolites, 10(9), 366.
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Gesteili, S., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. ResearchGate.
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Cheung, C. S. (2021). Optimization and validation of cholesterol and oxysterols measurement in HepG2 cells using LC-MS/MS. Faculty of Science, HKU.
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Strassburg, K., et al. (2018). UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols. Frontiers in Chemistry, 6, 375.
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Wang, Y., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites.
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Gesteili, S., et al. (2020). Simplified LC-MS Method for Analysis of Sterols in Biological Samples. PMC.
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Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today.
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University of Waterloo. Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo.
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Monnerie, S., et al. (2020). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites.
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
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CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
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Validation & Comparative
A Comparative Guide to LC-MS/MS Method Validation Using Lathosterol-d7
This guide provides an in-depth, technically-focused comparison and validation protocol for the quantification of lathosterol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Lathosterol-d7 as an internal standard. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable bioanalytical method for sterol analysis.
The Critical Role of Lathosterol and Its Deuterated Internal Standard
Lathosterol is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its concentration in circulation serves as a surrogate marker for the rate of whole-body cholesterol synthesis.[1][3] Accurate quantification of lathosterol is therefore vital for understanding lipid metabolism and for the clinical assessment of cardiovascular disease risk.[1][4]
The "gold standard" for quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). Lathosterol-d7, a deuterated analog of lathosterol, is the ideal internal standard for this application.[2][5] It shares near-identical physicochemical properties with the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively corrects for variability in sample preparation and instrument response, leading to superior accuracy and precision.[2]
Experimental Design & Rationale
A robust LC-MS/MS method for lathosterol requires careful optimization of several key stages. The following sections detail a validated protocol, explaining the scientific reasoning behind each step.
Sample Preparation: Beyond Simple Extraction
The complexity of biological matrices such as plasma or serum necessitates a thorough sample preparation procedure to remove interfering substances like proteins and phospholipids.[6]
Protocol: Sample Preparation
-
Internal Standard Spiking: To a 250 µL aliquot of plasma or serum in a glass centrifuge tube, add 20 µL of a 10 ng/µL Lathosterol-d7 internal standard working solution.[2][7] Vortex thoroughly.
-
Rationale: Introducing the internal standard at the earliest stage ensures it accounts for any analyte loss throughout the entire workflow.[2]
-
-
Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide. Incubate at 65°C for 1 hour with shaking.[5][8]
-
Rationale: Lathosterol exists in both free and esterified forms. Saponification hydrolyzes the sterol esters, allowing for the quantification of total lathosterol.[5]
-
-
Liquid-Liquid Extraction (LLE): After cooling, add 0.5 mL of Milli-Q water and 3 mL of cyclohexane. Vortex vigorously for 20 seconds and centrifuge at 1300 x g for 10 minutes.[7]
-
Rationale: LLE partitions the nonpolar sterols into the organic phase (cyclohexane), effectively separating them from the aqueous matrix components.
-
-
Evaporation and Reconstitution: Transfer the upper organic phase to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Rationale: Evaporation concentrates the analytes, and reconstitution in the mobile phase ensures compatibility with the LC system.
-
Workflow Diagram: Lathosterol Quantification
Caption: A streamlined workflow for the quantification of lathosterol using Lathosterol-d7.
Chromatographic Separation: The Challenge of Isobars
A significant challenge in lathosterol analysis is its isobaric nature with cholesterol; both compounds have the same molecular weight.[9][10] Therefore, chromatographic separation is absolutely essential for accurate quantification, especially given the vast excess of cholesterol in biological samples.[9]
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.9 µm) | Provides excellent separation of nonpolar sterols.[9][10] |
| Mobile Phase | Isocratic or Gradient elution with Methanol/Water containing 0.1% Formic Acid | The high organic content is necessary to elute the hydrophobic sterols. Formic acid aids in protonation for positive ion mode mass spectrometry. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for analytical scale columns to ensure sharp peaks and good resolution. |
| Column Temperature | 40 - 50 °C | Elevated temperature reduces viscosity and can improve peak shape and resolution. |
Mass Spectrometry: Specificity and Sensitivity
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification of low-abundance biomarkers.[11]
Optimized MS/MS Parameters (APCI, Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lathosterol | 369.4 | 95.1 |
| Lathosterol-d7 | 376.4 | 95.1 |
Note: These transitions should be empirically optimized on the specific instrument being used.
Rationale for Parameter Selection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar molecules like sterols as it provides efficient ionization.[9]
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific detection mode where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This significantly reduces chemical noise and enhances the signal-to-noise ratio.
Method Validation: A Framework for Trustworthiness
A bioanalytical method must be rigorously validated to ensure its reliability, accuracy, and reproducibility.[11][12] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13]
Key Validation Parameters
The following table summarizes the essential validation parameters and their typical acceptance criteria.
| Parameter | Purpose | Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[14] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | A calibration curve with at least six non-zero points. A correlation coefficient (r²) of ≥ 0.99 is typically desired. |
| Accuracy & Precision | To determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurements (precision). | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (as %CV) should not exceed 15%.[6][14] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% and precision ≤ 20%.[14] |
| Matrix Effect | To assess the impact of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent and reproducible across the concentration range. |
| Stability | To ensure the analyte is stable under various conditions encountered during sample handling, processing, and storage. | Analyte concentration in stability samples should be within ±15% of the nominal concentration.[6][15] |
Logical Relationship of Validation Parameters
Caption: The hierarchical relationship of bioanalytical method validation parameters.
Comparative Analysis: LC-MS/MS vs. Other Techniques
| Technique | Advantages | Disadvantages |
| LC-MS/MS with SIL-IS | High specificity, sensitivity, and accuracy. Can multiplex analysis of multiple sterols. | Higher initial instrument cost. Requires expertise in method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good sensitivity and established methods. | Often requires derivatization, which adds a time-consuming step to the workflow.[9][10] |
| High-Performance Liquid Chromatography (HPLC) with UV or ELSD | Lower instrument cost. | Lacks the specificity and sensitivity of MS detection, making it unsuitable for complex biological matrices.[10] |
Conclusion
The validation of an LC-MS/MS method using Lathosterol-d7 as an internal standard represents the most robust and reliable approach for the quantification of lathosterol in biological samples. The inherent specificity of tandem mass spectrometry, combined with the corrective power of a stable isotope-labeled internal standard, ensures the highest degree of accuracy and precision. While other techniques exist, they lack the combined advantages of sensitivity, specificity, and throughput offered by LC-MS/MS. This guide provides a comprehensive framework for the development and validation of such a method, empowering researchers to generate high-quality, defensible data in the field of sterol analysis.
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What is Lathosterol and Why Does the Cardio Zoomer Test for It? - Vibrant Wellness. (URL: [Link])
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Serum lathosterol concentration is an indicator of whole-body cholesterol synthesis in humans - PubMed. (URL: [Link])
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Lathosterol Analysis - Cholesterol Lipids - Lipotype. (URL: [Link])
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Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System - Medpace. (URL: [Link])
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Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems - PMC. (URL: [Link])
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Inter-Laboratory Comparison of Lathosterol Quantification: A Technical Guide to GC-MS vs. LC-MS/MS Methodologies
Introduction
Lathosterol is a direct precursor to cholesterol in the Kandutsch-Russell biosynthetic pathway[1]. In clinical research and drug development, the serum concentration of lathosterol—and specifically the ratio of lathosterol to cholesterol—serves as a highly reliable biomarker for whole-body endogenous cholesterol synthesis[2]. Monitoring this biomarker is critical for evaluating the efficacy of lipid-lowering therapeutics, such as statins, and for understanding complex sterol metabolism disorders[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with the reproducibility of sterol assays. This guide objectively compares the two dominant analytical platforms for lathosterol quantification, dissects the causality behind critical protocol steps, and provides a self-validating framework to harmonize inter-laboratory data.
Mechanistic Grounding: The Kandutsch-Russell Pathway
To understand the analytical target, we must first look at its biological origin. Lathosterol is synthesized downstream of lanosterol and is eventually converted into 7-dehydrocholesterol before finally becoming cholesterol[3].
Caption: Simplified Kandutsch-Russell pathway highlighting lathosterol as a key cholesterol precursor.
The Analytical Dilemma: Isobaric Interference
Quantifying lathosterol presents a severe analytical challenge. Lathosterol and cholesterol are isobaric (they share the exact same molecular weight) and possess nearly identical chemical structures[1]. Furthermore, cholesterol is present in human plasma at concentrations more than 1,000 times higher than lathosterol[2].
Without exceptional chromatographic separation, the massive cholesterol peak will completely camouflage the lathosterol signal, rendering accurate quantification impossible[2]. The success of any lathosterol assay is entirely dependent on resolving this isobaric interference.
Comparative Analysis: GC-MS vs. LC-MS/MS
Historically, 4 has been the gold standard for sterol analysis due to its superior chromatographic resolution[4]. However, GC-MS requires a tedious and labor-intensive derivatization step (e.g., silylation) to ensure the thermal stability and volatility of the sterols[5]. This introduces potential sources of error, limits sample throughput, and complicates inter-laboratory reproducibility[4].
In recent years,2, specifically utilizing Ultra-Performance Liquid Chromatography (UPLC), has rapidly displaced GC-MS[2]. LC-MS/MS eliminates the need for derivatization, significantly streamlining sample preparation[5]. To overcome the separation challenge, modern LC-MS/MS methods employ high-resolution stationary phases, such as Hypersil GOLD C18 or Pentafluorophenyl (PFP) columns, which leverage unique retention mechanisms to separate structurally similar sterols[2],[4].
The Causality of Ionization Choice: Because sterols are highly lipophilic and lack basic or acidic functional groups that easily accept or donate a proton, standard Electrospray Ionization (ESI) is highly inefficient. Therefore, Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is the mandatory ionization technique, utilizing corona discharge to ionize the solvent which then transfers charge to the sterol[2],[1].
Table 1: Comparative Analysis of Analytical Platforms for Lathosterol Quantification
| Feature | GC-MS | LC-MS/MS (UPLC-APCI) |
| Sample Preparation | Complex (Derivatization required)[5] | Streamlined (No derivatization)[1] |
| Throughput | Lower (Longer run times per sample)[5] | Higher (Shorter run times per sample)[5] |
| Chromatographic Resolution | Excellent (Capillary columns)[4] | High (Requires specialized columns e.g., PFP or C18)[2],[4] |
| Ionization Technique | Electron Impact (EI) | APCI (Positive Ion Mode)[2] |
| Sensitivity | High (with derivatization)[5] | Very High (MRM transitions)[5] |
Inter-Laboratory Standardization & Proficiency
While total cholesterol measurements are highly standardized globally (traceable to the CDC's National Reference System for Cholesterol and NIST)[6], non-cholesterol sterols (NCS) like lathosterol lack universally adopted certified reference materials. This makes inter-laboratory comparison critical. Discrepancies between laboratories often stem from variations in extraction efficiency and the completeness of the saponification step.
To ensure a self-validating system, the use of a stable isotope-labeled internal standard, such as Lathosterol-d7 , is strictly required[3]. Spiking the internal standard into the sample before any processing steps corrects for matrix effects, variable recovery during liquid-liquid extraction, and instrument response fluctuations[3],[1].
Table 2: Representative Inter-Laboratory Performance Metrics (Using Lathosterol-d7)
| Metric | Target Standard | Acceptable Variance | Causality for Deviation |
| Intra-Assay Precision (CV%) | < 5% | < 10% | Inconsistent injection volumes or APCI corona discharge instability. |
| Inter-Assay Precision (CV%) | < 8% | < 15% | Variable saponification efficiency or mobile phase preparation errors. |
| Extraction Recovery | > 85% | > 75% | Suboptimal phase separation during Liquid-Liquid Extraction (LLE). |
Validated Experimental Protocol: LC-MS/MS Workflow
The following protocol represents a field-proven, self-validating methodology for quantifying total lathosterol in human plasma[2],[1].
Step-by-Step Methodology:
-
Sample Aliquoting & Spiking: Transfer 50 µL of human plasma or serum into a glass reaction tube. Immediately spike with a known concentration of Lathosterol-d7 internal standard[2],[1].
-
Alkaline Saponification: Endogenous lathosterol exists in both free and esterified forms. To measure total lathosterol, add 1 mL of ethanolic potassium hydroxide (KOH) and incubate at 65°C with shaking[1]. This hydrolyzes the sterol esters.
-
Liquid-Liquid Extraction (LLE): After cooling, add 0.5 mL of HPLC-grade water, followed by 3 mL of an organic solvent (e.g., cyclohexane or methyl tert-butyl ether)[5],[1]. Vortex vigorously to partition the highly lipophilic sterols into the organic layer.
-
Evaporation & Reconstitution: Centrifuge to separate the phases. Transfer the upper organic layer to a clean plate or vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the LC mobile phase[2],[1].
-
UPLC Separation: Inject 5 µL onto a high-resolution column (e.g., Thermo Hypersil GOLD, 2.1 x 100 mm, 1.9 µm). Elute using an isocratic flow of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 17:83, v/v) to ensure baseline separation from cholesterol[2],[1].
-
MS/MS Detection: Analyze using a tandem mass spectrometer in positive APCI mode. Monitor the Multiple Reaction Monitoring (MRM) transitions (e.g., Lathosterol: 369.4 → 95.1)[2]. Quantification is derived from the peak area ratio of endogenous lathosterol to Lathosterol-d7[3].
Caption: Step-by-step experimental workflow for the LC-MS/MS quantification of total lathosterol.
Conclusion
The transition from GC-MS to LC-MS/MS represents a significant leap in the throughput and robustness of lathosterol quantification. However, the analytical integrity of this assay relies entirely on two pillars: the chromatographic resolution of isobaric cholesterol interference and the rigorous use of stable isotope-labeled internal standards to harmonize inter-laboratory data. By adhering to these validated protocols, laboratories can confidently deploy lathosterol as a precise biomarker for cholesterol biosynthesis.
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BenchChem - A Comparative Analysis of LC-MS/MS vs. GC-MS for Oxysterol Profiling. 5
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Medpace - Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System. 2
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Comparative Guide: Lathosterol-d7 vs. Deuterated Sterol Standards in Lipidomics
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Isotope Dilution Mass Spectrometry (ID-MS), Sterol Profiling, and Biomarker Quantification
The Mechanistic Imperative: Why Target Lathosterol?
In lipidomics and metabolic research, measuring total cholesterol provides an incomplete picture of lipid homeostasis. To understand the drivers of cholesterol fluctuations—whether due to therapeutic interventions (e.g., statins), genetic mutations (e.g., lathosterolosis), or dietary shifts—we must quantify the intermediate precursors of cholesterol biosynthesis[1].
Cholesterol is synthesized post-squalene via two distinct, tissue-specific routes: the Kandutsch-Russell pathway and the Bloch pathway [2][3].
-
Lathosterol is the primary biomarker for the Kandutsch-Russell pathway, which predominates in the skin and brain[2].
-
Desmosterol serves as the primary biomarker for the Bloch pathway, highly active in astrocytes and testes[4].
Quantifying lathosterol provides a direct, surrogate measurement of whole-body endogenous cholesterol synthesis rates[5][6]. However, accurate quantification requires highly specific internal standards to correct for extraction losses, matrix effects, and ionization variability. This is where Lathosterol-d7 becomes analytically indispensable[2][7].
Fig 1. Divergence of the Kandutsch-Russell and Bloch pathways in cholesterol biosynthesis.
Comparative Analysis of Deuterated Sterol Standards
A common analytical pitfall is utilizing a single internal standard (like Cholesterol-d7) to quantify all sterol intermediates. This violates the core principle of isotope dilution mass spectrometry (ID-MS).
Because cholesterol is present in human plasma at concentrations >1000 times higher than lathosterol, they exhibit drastically different matrix suppression profiles and detector saturation kinetics[5]. Furthermore, lathosterol and cholesterol are exact isobars (MW 386.66 g/mol ) differing only by the position of a single double bond[5]. Without adequate chromatographic separation, cholesterol will camouflage the lathosterol peak[5].
Using Lathosterol-d7 perfectly mimics the physicochemical properties, extraction recovery, and exact retention time of endogenous lathosterol, allowing for precise quantification even in complex matrices[2][7].
Table 1: Quantitative GC-MS Parameters for Deuterated Sterol Standards
Data reflects Trimethylsilyl (TMS) ether derivatives analyzed via Electron Impact (EI) GC-MS.[4][8]
| Target Analyte | Pathway Specificity | Recommended Internal Standard | Unlabeled Quant Ion (m/z) | Labeled Quant Ion (m/z) | Causality for Ion Selection |
| Lathosterol | Kandutsch-Russell | Lathosterol-d7 | 458 [M]⁺ | 465 [M]⁺ | Intact molecular ion offers the highest specificity against isobaric cholesterol fragments. |
| Desmosterol | Bloch | Desmosterol-d6 | 343 [M-113]⁺ | 349 [M-113]⁺ | Loss of the side chain yields a highly stable, abundant fragment for trace quantification. |
| Cholesterol | End Product | Cholesterol-d7 | 368 [M-90]⁺ | 375 [M-90]⁺ | Cleavage of the TMS group (-90 Da) provides a universal base peak for sterols. |
| Lanosterol | Upstream Precursor | Lanosterol-d6 | 393[M-90-15]⁺ | 399 [M-90-15]⁺ | Sequential loss of TMS and a methyl group distinguishes it from downstream metabolites. |
Experimental Protocol: Self-Validating GC-MS Workflow
To guarantee assay trustworthiness, the following methodology establishes a self-validating system. The inclusion of Lathosterol-d7 prior to any sample manipulation ensures that any downstream losses during hydrolysis or extraction are mathematically normalized by the internal standard ratio[2][7].
Phase 1: Sample Preparation & Hydrolysis
Causality: Sterols exist in both free and esterified forms. Alkaline hydrolysis (saponification) is mandatory to cleave steryl esters, allowing the measurement of total lathosterol[3][7].
-
Spiking: Aliquot 100 µL of human plasma into a glass vial. Immediately add a known concentration (e.g., 20 µL of 10 ng/µL) of Lathosterol-d7 working solution as the internal standard[7].
-
Saponification: Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Incubate the mixture at 60°C for 1 hour with gentle agitation[7].
Phase 2: Liquid-Liquid Extraction (LLE)
Causality: Sterols are highly lipophilic. A non-polar solvent extraction isolates the sterols from the aqueous alkaline matrix and precipitated proteins. 3. Extraction: Add 2 mL of n-hexane (or a hexane/isopropanol mixture) and 1 mL of Milli-Q water to the hydrolysate[8][9]. Vortex vigorously for 2 minutes. 4. Phase Separation: Centrifuge at 3000 x g for 5 minutes. Carefully transfer the upper organic (hexane) layer to a clean glass tube. 5. Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 37°C[9][10]. Moisture must be completely removed to prevent quenching of the subsequent derivatization reaction[2].
Phase 3: Derivatization & GC-MS Analysis
Causality: Underivatized sterols exhibit poor thermal stability and broad peak tailing in gas chromatography[3]. Converting hydroxyl groups to TMS ethers drastically improves volatility and chromatographic resolution[4][7]. 6. Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried extract[7]. Incubate at 60°C for 1 hour. 7. Injection: Inject 1 µL into the GC-MS equipped with a low-polarity capillary column (e.g., HP-5MS)[2][7]. 8. Quantification: Operate the MS in Selected Ion Monitoring (SIM) mode. Calculate the absolute concentration of endogenous lathosterol by plotting the peak area ratio (Lathosterol m/z 458 / Lathosterol-d7 m/z 465) against a multi-point calibration curve[2][7].
Fig 2. Standardized sample preparation and GC-MS workflow for sterol quantification.
Conclusion
The selection of the correct deuterated standard dictates the integrity of lipidomic data. While LC-MS/MS methods are gaining traction due to the omission of the derivatization step[3], the isobaric nature of lathosterol and cholesterol makes chromatographic resolution highly challenging[5]. Whether utilizing GC-MS or UPLC-MS/MS, the incorporation of Lathosterol-d7 is non-negotiable for researchers aiming to accurately profile the Kandutsch-Russell pathway, monitor statin efficacy, or diagnose metabolic disorders like lathosterolosis[5][7].
References
- Benchchem.
- Benchchem.
- Creative Proteomics. "Cholesterol Metabolism and Biosynthesis Panel | LC–MS/MS." Lipidomics.
- Medpace. "Quantification of Lathosterol as a Biomarker in Human Plasma Using UPLC-MS/MS System." Medpace.
- Saito, H., et al. "Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells." Semantic Scholar / Bio-protocol.
- Ačimovič, J., et al. "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." PMC / NIH.
- Lee, J., et al. "High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina." PMC / NIH.
- LIPID MAPS. "Sterols Mass Spectra Protocol." LIPID MAPS.
- Vibrant Wellness. "What is Lathosterol and Why Does the Cardio Zoomer Test for It?" Vibrant Wellness.
Sources
- 1. Cholesterol Metabolism and Biosynthesis Panel | LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medpace.com [medpace.com]
- 6. vibrant-wellness.com [vibrant-wellness.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. jsbms.jp [jsbms.jp]
- 10. lipidmaps.org [lipidmaps.org]
Lathosterol Reference Ranges and Analytical Methodologies: A Comprehensive Guide for Clinical Research
Executive Summary
In the landscape of lipid metabolism research and cardiovascular drug development, total cholesterol measurements often fail to capture the dynamic balance between endogenous cholesterol synthesis and intestinal absorption[1]. Lathosterol, a direct non-cholesterol sterol (NCS) precursor in the Kandutsch-Russell pathway, has emerged as a highly reliable biomarker for whole-body cholesterol synthesis[2].
As a Senior Application Scientist, I have structured this guide to provide drug development professionals and clinical researchers with a definitive comparison of analytical platforms (GC-MS vs. LC-MS/MS) used to quantify lathosterol. Furthermore, this guide establishes baseline reference ranges in healthy populations and details a self-validating experimental protocol for accurate quantification.
The Mechanistic Role of Lathosterol
Lathosterol is formed endogenously and is not obtained through dietary sources[3]. Because it sits near the terminal end of the cholesterol biosynthesis pathway, its concentration in serum or plasma acts as a direct surrogate for the in vivo synthetic flux of cholesterol[3]. When normalized to total cholesterol, the lathosterol-to-cholesterol ratio provides a robust readout that is resilient to short-term fluctuations in lipoprotein pool sizes[4].
Monitoring this ratio is critical in clinical trials evaluating the efficacy of statins (which suppress synthesis and lower lathosterol) versus ezetimibe (which blocks absorption and may trigger a compensatory increase in synthesis)[2].
Fig 1: The Kandutsch-Russell pathway highlighting lathosterol as a key cholesterol precursor.
Reference Ranges in Healthy Populations
Establishing accurate reference ranges is challenging due to the trace abundance of lathosterol compared to cholesterol (often >1000x difference)[2]. Furthermore, lathosterol levels exhibit distinct gender dimorphism, generally presenting higher in men than in women due to differences in baseline metabolic rates and hormone profiles[5].
The following table synthesizes established reference ranges across healthy populations using validated mass spectrometry methods:
| Population / Demographic | Absolute Concentration | Lathosterol/Cholesterol Ratio | Analytical Method | Source |
| Healthy Japanese Men | 0.77 – 3.60 µg/mL | N/A | GC-MS | [5] |
| Healthy Japanese Women | 0.64 – 2.78 µg/mL | N/A | GC-MS | [5] |
| General Adult (Fasting) | ≤ 6.0 mg/L (µg/mL) | N/A | GC-MS / LC-MS | [6] |
| Healthy Children (6-18y) | 4.6 ± 0.93 µmol/L | 92.0 ± 18.6 (×100) | GC-MS | [7] |
| Healthy Adults (Western Diet) | 2.9 ± 1.8 µmol/L | 0.435 – 0.811 µmol/mmol | GC-MS | [8] |
Note: Ratios are highly recommended over absolute concentrations for clinical endpoints, as they correct for variations in total circulating lipoprotein volume[4].
Analytical Platform Comparison: GC-MS vs. LC-MS/MS
To achieve the sensitivity required for the reference ranges above, laboratories must choose between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As an application scientist, I evaluate these platforms based on resolution, sample preparation burden, and matrix interference.
Lathosterol ( C27H46O ) and cholesterol are isobaric (both have a molecular weight of 386.65 g/mol ) and share nearly identical structures[2]. If the chromatographic separation fails, the massive cholesterol peak will completely suppress the lathosterol signal, rendering quantification impossible[2].
| Feature | GC-MS (Traditional Gold Standard) | LC-MS/MS (Modern High-Throughput) |
| Sample Preparation | Extensive. Requires alkaline hydrolysis, extraction, and mandatory derivatization (e.g., TMS ethers) to induce volatility[9]. | Streamlined. Requires hydrolysis and extraction, but derivatization is often optional[2]. |
| Chromatographic Resolution | Excellent. Capillary columns easily resolve isobaric sterols with distinct retention times[5]. | Good, but requires highly optimized C18 or specialized sterol columns to separate lathosterol from cholesterol[3]. |
| Ionization & Sensitivity | Electron Ionization (EI) provides highly reproducible fragmentation libraries[9]. | APCI (Atmospheric Pressure Chemical Ionization) is required over ESI due to the non-polar nature of sterols[2]. |
| Throughput | Low to Moderate (longer run times, complex prep). | High (shorter run times, amenable to 96-well plate extraction formats). |
| Best Used For | Legacy dataset matching, untargeted discovery[3]. | Routine clinical trials, high-throughput targeted panels[3]. |
Verdict: While GC-MS remains the historical gold standard[5], LC-MS/MS is the superior choice for modern clinical trials due to its higher throughput and elimination of toxic derivatization reagents, provided that the chromatography is rigorously optimized[10].
Standardized LC-MS/MS Protocol for Lathosterol Quantification
The following protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards and specific chemical environments, we ensure that matrix effects are normalized and causality is established for every step[2],[10].
Step-by-Step Methodology
-
Sample Aliquoting & Internal Standard Addition:
-
Action: Aliquot 50 µL of fasting serum into a glass vial. Spike with 10 µL of 2H4 -lathosterol (deuterated internal standard).
-
Causality: The internal standard must be added before any sample manipulation. Because 2H4 -lathosterol behaves chemically identically to endogenous lathosterol, it corrects for any subsequent extraction losses or MS ion suppression caused by the serum matrix[2].
-
-
Alkaline Hydrolysis (Saponification):
-
Action: Add 500 µL of 1M KOH in ethanol. Incubate at 60°C for 1 hour.
-
Causality: Lathosterol exists in blood in both free and esterified forms (bound to fatty acids). Hydrolysis cleaves these ester bonds, ensuring the final measurement reflects the total lathosterol pool[9].
-
-
Liquid-Liquid Extraction (LLE):
-
Action: Add 1 mL of hexane and 500 µL of LC-MS grade water. Vortex for 2 minutes, centrifuge, and collect the upper hexane layer.
-
Causality: Hexane has a high affinity for highly non-polar sterols. The addition of water forces polar matrix interferents (proteins, salts) into the aqueous phase, effectively cleaning the sample[10].
-
-
Evaporation and Reconstitution:
-
Action: Evaporate the hexane extract under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Methanol/Water (90:10, v/v).
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 column using an isocratic mobile phase (e.g., 0.1% formic acid in methanol/water). Causality: Isocratic conditions often provide the most stable baseline for resolving the critical lathosterol/cholesterol isobaric pair[2].
-
Detection: Utilize APCI in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 369.3 → 161.1 (representing the [M+H−H2O]+ ion). Causality: APCI is chosen over ESI because sterols lack easily ionizable functional groups; APCI relies on gas-phase ion-molecule reactions which are highly efficient for non-polar lipids[2].
-
System Suitability & Self-Validation
To guarantee trustworthiness, the protocol must include a calibration curve demonstrating linearity ( R2>0.99 ) and Quality Control (QC) samples at low, medium, and high concentrations. Acceptable within-run and between-run coefficient of variation (CV) values should be <5% , mirroring the rigorous standards established in foundational GC-MS studies[5].
Fig 2: Standardized LC-MS/MS workflow for the quantification of serum lathosterol.
Conclusion
For drug development professionals targeting lipid metabolism, measuring total cholesterol is no longer sufficient. Lathosterol provides a high-fidelity window into endogenous cholesterol synthesis. While GC-MS established the foundational reference ranges (0.64–3.60 µg/mL in healthy adults), modern LC-MS/MS platforms utilizing APCI and stable isotope dilution offer the throughput and precision required for contemporary clinical trials. By adhering to strict chromatographic separation and self-validating extraction protocols, researchers can confidently utilize the lathosterol-to-cholesterol ratio to evaluate pharmacological interventions.
Sources
- 1. vibrant-wellness.com [vibrant-wellness.com]
- 2. benchchem.com [benchchem.com]
- 3. Lathosterol Analysis Service by LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reference Intervals of Serum Non-Cholesterol Sterols by Gender in Healthy Japanese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterols [healthcare.uiowa.edu]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. publications.tno.nl [publications.tno.nl]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Certified reference materials for lathosterol analysis
Certified Reference Materials for Lathosterol Analysis: A Comparative Guide to Analytical Methodologies and Quantitative Workflows
Executive Summary & Biological Context
Lathosterol (5α-cholest-7-en-3β-ol) is a critical intermediate in the post-lanosterol segment of the cholesterol biosynthetic pathway. Because lathosterol is synthesized endogenously and not absorbed from the diet, its concentration in plasma—often expressed as a ratio to total cholesterol—serves as a highly reliable, validated biomarker for whole-body cholesterol synthesis[1].
Accurate quantification of lathosterol is essential for evaluating the efficacy of lipid-lowering therapies (e.g., statins), distinguishing between cholesterol synthesis and absorption rates, and diagnosing rare inborn errors of sterol metabolism[2]. However, lathosterol is isobaric with cholesterol (both share the empirical formula C27H46O and a molecular weight of 386.65 Da) and is present in biological matrices at concentrations several orders of magnitude lower than cholesterol[3]. This necessitates highly selective chromatographic separation coupled with sensitive mass spectrometry, anchored by high-purity Certified Reference Materials (CRMs)[4].
The Critical Role of Certified Reference Materials (CRMs)
In lipidomics, a CRM is a metrologically traceable standard accompanied by a certificate detailing its purity, uncertainty, and traceability to higher-order standards[4]. Because mass spectrometers are susceptible to matrix effects (ion suppression or enhancement), absolute quantification requires the use of stable isotope-labeled internal standards (IS) spiked into the sample prior to extraction.
Using non-certified standards can introduce significant quantitative bias due to trace isobaric impurities (such as cholestanol or 7-dehydrocholesterol) naturally present in sterol preparations[5].
Table 1: Recommended Reference Materials for Lathosterol Workflows
| Product Type | Compound | Application | Source / Grade |
| Primary CRM | Lathosterol (Unlabeled) | Calibration curve generation, method validation. | Sigma-Aldrich / TraceCERT® |
| Internal Standard | Lathosterol-d7 | Spiked pre-extraction to correct for recovery and matrix effects. | Avanti Polar Lipids / Cayman Chemical[6] |
| System Suitability | Cholesterol CRM | Resolution testing (Lathosterol vs. Cholesterol separation). | NMIJ CRM 6001-a[5] |
Mechanistic Insights: Overcoming Isobaric Interference
Because lathosterol and cholesterol are positional isomers, tandem mass spectrometry (MS/MS) cannot differentiate them based on precursor mass alone[3]. The analytical method must rely on orthogonal physical properties.
-
Chromatographic Resolution: Baseline separation is mandatory. In Liquid Chromatography (LC), standard C18 columns often fail to resolve these sterols. Superficially porous particle columns (e.g., Agilent InfinityLab Poroshell 120 EC-C18) or Pentafluorophenyl (PFP) stationary phases are required to exploit minute differences in the steric bulk and double-bond positions of the sterol rings[3][7].
-
Ionization Strategy: Sterols are highly non-polar and lack readily ionizable functional groups, rendering standard Electrospray Ionization (ESI) highly inefficient[8]. Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is the gold standard. APCI promotes the in-source loss of a water molecule, generating a robust [M+H-H2O]+ ion at m/z 369.3[3].
Cholesterol biosynthesis pathway highlighting lathosterol as a key intermediate.
Comparative Analysis: GC-MS vs. LC-MS/MS
Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was the default technique for sterol analysis due to its unmatched theoretical plate count and resolution[8]. However, LC-MS/MS has steadily displaced GC-MS in modern laboratories due to its streamlined sample preparation and superior sensitivity[1].
Table 2: Performance Comparison of Analytical Modalities
| Parameter | GC-MS | LC-MS/MS (APCI+) |
| Sample Preparation | Labor-intensive. Requires derivatization (e.g., TMS)[2]. | Streamlined. No derivatization required[8]. |
| Chromatographic Resolution | Excellent. Easily resolves isobaric sterols[1]. | Challenging. Requires specialized columns (EC-C18 or PFP)[3][7]. |
| Sensitivity | Moderate. | High. Superior limits of quantification (LOQ)[3]. |
| Throughput | Low (Long run times, complex prep). | High (Short run times, direct injection)[7]. |
| Thermal Stability | Analytes must be thermally stable. | Suitable for thermally labile intermediates. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure high-fidelity data, the following protocol integrates CRM calibration and stable isotope dilution for the quantification of lathosterol in human plasma[8][9].
Phase 1: Sample Preparation & Extraction
-
Aliquoting: Transfer 50 µL of human plasma into a clean glass extraction tube.
-
Internal Standard Addition: Spike the sample with 10 µL of Lathosterol-d7 CRM (10 µg/mL in ethanol). Causality: Spiking before extraction ensures the IS accounts for any physical losses during liquid-liquid extraction and normalizes matrix-induced ion suppression.
-
Saponification (Optional but Recommended): Add 500 µL of 1M ethanolic KOH. Incubate at 60°C for 1 hour to hydrolyze steryl esters into free sterols.
-
Liquid-Liquid Extraction (LLE): Add 2 mL of Hexane and 1 mL of LC-MS grade water. Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.
-
Evaporation: Transfer the upper organic (hexane) layer to a new vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Isopropanol (1:1, v/v).
Phase 2: LC-MS/MS Analysis (APCI+)
-
Column Selection: Agilent InfinityLab Poroshell 120 EC-C18 (3.0 × 100 mm, 2.7 µm)[3]. Causality: The superficially porous particles provide UHPLC-like efficiency at lower backpressures, critical for separating lathosterol from the massive cholesterol peak.
-
Mobile Phase: Isocratic elution using Methanol/Water (95:5, v/v) at a flow rate of 0.5 mL/min.
-
Ion Source Parameters (APCI+):
-
Gas Temperature: 300°C
-
Vaporizer Temperature: 400°C
-
Corona Current: 4 µA
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lathosterol: m/z 369.3 → 161.1 (Quantifier), m/z 369.3 → 147.1 (Qualifier)
-
Lathosterol-d7 (IS): m/z 376.3 → 161.1
-
Cholesterol: m/z 369.3 → 161.1 (Monitored solely to ensure baseline chromatographic separation from lathosterol).
-
LC-MS/MS sample preparation and analysis workflow using CRM internal standards.
Data Interpretation and Quality Control
When interpreting the data, the absolute concentration of lathosterol must be evaluated alongside the system suitability test (SST). The SST must demonstrate a resolution ( Rs ) of ≥1.5 between the lathosterol and cholesterol peaks[10]. Because cholesterol is present at concentrations nearly 1000-fold higher than lathosterol in human plasma, even minor peak tailing from cholesterol can artificially inflate the lathosterol area under the curve (AUC), leading to false biological conclusions regarding cholesterol synthesis rates[3]. Utilizing properly certified reference materials ensures that calibration curves are highly accurate, allowing researchers to confidently map lipidomic flux.
References
- Benchchem. "Lathosterol vs. Desmosterol: A Comparative Guide to Cholesterol Synthesis Markers." Benchchem. Link
- Agilent Technologies. "LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC‑C18 Column." Agilent. Link
- Agilent Technologies. "LC/ELSD and LC/MS/MS of Cholesterol and Related Sterols on a Poroshell 120 Column." Ingenieria Analitica. Link
- National Institutes of Health (PMC). "Simplified LC-MS Method for Analysis of Sterols in Biological Samples." NIH. Link
- Sigma-Aldrich. "Latosterol | Sigma-Aldrich." Sigma-Aldrich. Link
- National Metrology Institute of Japan (NMIJ). "Certificate - National Metrology Institute of Japan." AIST. Link
- National Institute of Standards and Technology (NIST).
- Sigma-Aldrich. "C27h46o | Sigma-Aldrich." Sigma-Aldrich. Link
- ResearchGate. "Simplified LC-MS Method for Analysis of Sterols in Biological Samples.
- Creative Proteomics. "Lathosterol Analysis Service by LC–MS/MS.
- National Institutes of Health (PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lathosterol Analysis Service by LC–MS/MS - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. agilent.com [agilent.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. unit.aist.go.jp [unit.aist.go.jp]
- 6. C27h46o | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lathosterol-d7 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents are fundamental to ensuring a safe, compliant, and environmentally conscious laboratory. This guide provides essential, step-by-step procedures for the proper disposal of Lathosterol-d7, a deuterated sterol used as an internal standard in mass spectrometry-based quantification of cholesterol precursors.[1][2] Adherence to these protocols is critical for personnel safety, the integrity of research, and environmental protection.
While a specific Safety Data Sheet (SDS) for Lathosterol-d7 is not consistently available, the safety profile of its non-deuterated analog, Lathosterol, provides the necessary guidance for its handling and disposal.[3] Deuterated compounds are generally assumed to have similar biological activity to their non-labeled counterparts and should be handled with the same precautions.[4]
Hazard Profile and Risk Assessment
Lathosterol is classified as a hazardous substance with potential health risks. All waste containing Lathosterol-d7 must be treated as hazardous chemical waste.[3][5]
Key Hazards of Lathosterol (and by extension, Lathosterol-d7):
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | Warning | H335: May cause respiratory irritation | GHS07 |
| Source: Adapted from MedChemExpress Safety Data Sheet for Lathosterol.[3] |
Due to these potential hazards, all materials contaminated with Lathosterol-d7, including the pure compound, solutions, and any labware, must be disposed of as hazardous waste.[6] Improper disposal, such as discarding in standard laboratory trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.[7][8]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of Lathosterol-d7.
Step 1: Personal Protective Equipment (PPE)
Before handling any Lathosterol-d7 waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[7]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat must be worn.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]
-
Designated Waste Container: Collect all Lathosterol-d7 waste in a designated, compatible hazardous waste container.[10] This includes:
-
Unused or expired pure Lathosterol-d7 powder.
-
Solutions containing Lathosterol-d7.
-
Contaminated labware such as pipette tips, vials, and weigh boats.
-
Contaminated PPE (e.g., gloves).
-
-
Waste Stream Separation: Do not mix Lathosterol-d7 waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[10] It is best practice to collect halogenated and non-halogenated organic solvents in separate containers.[10]
Step 3: Container Management
Proper management of waste containers is essential for safety and compliance.
-
Container Type: Use only approved, leak-proof hazardous waste containers. Plastic containers are often preferred to minimize the risk of breakage.[6][11]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "Lathosterol-d7".[12] Do not use abbreviations or chemical formulas.[12] The label should also list the approximate concentration and quantity of the waste.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of vapors and reduces the risk of spills.
Step 4: Waste Storage (Satellite Accumulation Area)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][11]
-
Location: The SAA should be a secure, well-ventilated area away from sources of heat or ignition.[6][7]
-
Segregation: Store containers of Lathosterol-d7 waste segregated from incompatible materials, such as strong acids, bases, and oxidizers.[9]
-
Secondary Containment: If storing glass waste containers on the floor, they must be placed in secondary containment, such as a plastic tub, to mitigate the risk of breakage and spills.[10]
Step 5: Disposal and Removal
-
Professional Disposal: The disposal of hazardous waste must be handled by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Do not attempt to transport or dispose of the waste yourself.
-
Scheduling Pickup: When the waste container is approximately 90% full, complete a chemical waste pickup request form as per your institution's procedures.[12]
-
Record Keeping: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. These records are essential for regulatory compliance.[5]
Decontamination and Spill Procedures
In the event of a spill or the need to decontaminate labware, follow these procedures.
-
Empty Containers: Any container that held pure Lathosterol-d7 must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from these washes must be collected and disposed of as hazardous waste.[6]
-
Small Spills: For small spills of Lathosterol-d7 powder or solutions, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical absorbent pad. Carefully collect the contaminated absorbent and place it into the designated hazardous waste container.[6]
-
Large Spills: In the event of a large spill, evacuate the immediate area to prevent exposure. Notify your laboratory supervisor and contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of Lathosterol-d7.
Caption: Workflow for the safe disposal of Lathosterol-d7 waste.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University Environmental Health and Safety. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
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Lathosterol Compound Summary. National Center for Biotechnology Information, PubChem. [Link]
-
Lathosterol-d7 Product Information. Pharmaffiliates. [Link]
-
Lathosterol. Wikipedia. [Link]
-
Lathosterol Compound Information. FooDB. [Link]
-
Lathosterol Product Information. Avanti Polar Lipids. [Link]
-
Deuterated squalene and sterols from modified Saccharomyces cerevisiae. Organic & Biomolecular Chemistry. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Duke University Occupational & Environmental Safety. [Link]
-
The determination of steroid oestrogens in environmental and waste waters using chromatography and mass spectrometry (2006). GOV.UK. [Link]
-
Deuterated squalene and sterols from modified yeast. Australian Nuclear Science and Technology Organisation (ANSTO). [Link]
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A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. [Link]
Sources
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- 3. file.medchemexpress.com [file.medchemexpress.com]
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Personal protective equipment for handling Lathosterol-d7
Operational Safety and Handling Guide: Lathosterol-d7
As a Senior Application Scientist, I recognize that in lipidomics and drug development, the integrity of your internal standards dictates the reliability of your downstream mass spectrometry data. Lathosterol-d7 (5α-cholest-7-en-3β-ol-d7) is a critical deuterated biomarker used to quantify cholesterol biosynthesis[1].
This guide moves beyond basic safety data sheets to provide you with a field-proven, self-validating framework. By understanding the mechanistic causality behind each safety protocol, you protect both laboratory personnel and the isotopic integrity of this high-value compound.
Physicochemical Properties & Hazard Summary
Understanding the physical properties of Lathosterol-d7 is the first step in risk mitigation. Because it is supplied as a highly purified crystalline powder, its primary acute hazard is the inhalation of aerosolized micro-particulates[2].
| Property | Specification | Operational Implication |
| Molecular Formula | C27H39D7O | Highly lipophilic; requires organic solvents for dissolution. |
| Molecular Weight | 393.71 g/mol [3] | Precise analytical balances required for accurate molarity calculations. |
| Physical State | Crystalline solid[1] | High risk of dust formation; draft-free handling required[2]. |
| Solubility | Ethanol (~20 mg/mL), DMSO (~0.1 mg/mL)[1] | Dictates solvent choice; determines chemical compatibility of required PPE. |
| Storage Conditions | -20°C, Light-sensitive[1][2] | Requires amber vials and thermal equilibration before use to prevent degradation. |
Mandatory Personal Protective Equipment (PPE) & Causality
The selection of PPE for Lathosterol-d7 is driven by the dual hazards of the crystalline powder and the organic solvents required to dissolve it.
-
Primary Engineering Control (Fume Hood): All handling of the dry powder must occur within a certified chemical fume hood.
-
Causality: Weighing crystalline powders inherently generates micro-dust. Lathosterol-d7 dust can irritate the respiratory tract and contaminate the laboratory environment[2].
-
-
Hand Protection (Nitrile Gloves): Wear powder-free nitrile gloves.
-
Eye Protection (Splash-Resistant Goggles):
-
Causality: While the powder poses a mild mechanical irritation risk, the primary ocular hazard arises during the addition of solvents. Splash-resistant goggles prevent solvent-borne sterols from contacting the ocular mucosa[4].
-
-
Body Protection (Flame-Resistant Lab Coat):
-
Causality: Because optimal dissolution requires flammable solvents like ethanol, a flame-resistant lab coat mitigates the risk of ignition from static discharge during solvent transfer[4].
-
Operational Workflow: Solution Preparation
To maintain isotopic integrity and ensure operator safety, follow this self-validating protocol.
Step 1: Thermal Equilibration
-
Action: Remove the Lathosterol-d7 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.
-
Causality: Opening a cold vial causes ambient laboratory moisture to condense on the powder. This introduces weighing errors and promotes isotopic exchange/degradation.
-
Validation: The vial exterior must be completely dry to the touch before the seal is broken.
Step 2: Static-Controlled Weighing
-
Action: Using an anti-static gun, neutralize the weighing spatula and weigh boat. Weigh the required mass strictly inside the fume hood.
-
Causality: Crystalline powders hold static charges, causing them to aerosolize or cling to instruments, increasing inhalation risk and reducing volumetric yield[2].
Step 3: Solvent Dissolution
-
Action: Transfer the powder to an amber glass vial. Add the chosen solvent (e.g., anhydrous ethanol for up to 20 mg/mL solubility)[1].
-
Causality: Amber glass prevents photo-oxidative degradation of the sterol's double bonds[2].
-
Validation: Visually inspect the solution against a dark background. The protocol is only successful if the solution is entirely optically clear, indicating complete dissolution.
Step 4: Inert Gas Purging
-
Action: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of the vial for 10-15 seconds before immediately capping.
-
Causality: Displacing ambient oxygen prevents the oxidation of the Δ7 double bond, ensuring the standard remains analytically pure over its multi-year shelf life[1].
-
Validation: The gas stream should gently ripple the solvent surface without causing splashing or aerosolization.
Step 5: Aliquoting and Storage
-
Action: Divide into single-use aliquots to avoid repeated freeze-thaw cycles. Store upright at -20°C[1].
Workflow for the safe handling and preparation of Lathosterol-d7 stock solutions.
Spill Response and Waste Disposal
-
Dry Powder Spills: Do not sweep. Sweeping aerosolizes the hazardous powder[2]. Gently cover the spill with damp absorbent paper to suppress dust, then carefully wipe it up and place it in a hazardous waste container.
-
Solvent Spills: Evacuate the immediate area if a large volume of flammable solvent is spilled. Use a chemical spill kit with inert absorbents (e.g., vermiculite)[4].
-
Disposal: Do not dispose of Lathosterol-d7 or its solutions down the drain. Because it is dissolved in organic solvents, all liquid waste, contaminated gloves, and empty vials must be collected in clearly labeled, sealable containers and processed through your institution's hazardous organic waste incineration program[5].
References
-
[2] Spectrum Chemical. "Scientific Documentation - CH135, Cholesterol, NF - Safety Data Sheet."2
-
[1] Cayman Chemical. "PRODUCT INFORMATION - Lathosterol (Item No. 9003102)."1
-
[3] TLC Pharmaceutical Standards. "Product Detail - Cholesterol Impurity 16-d7 (Lathosterol-d7)."3
-
[4] GZ Industrial Supplies. "Safe Handling Practices for Laboratory Chemicals."4
-
[5] Syracuse University Environmental Health and Safety Services. "Laboratory Safety Rules."5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
